Petunidin
Description
RN given for chloride salt
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMBDNPZCFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-30-7 | |
| Record name | Petunidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petunidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petunidin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PETUNIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Petunidin Biosynthesis Pathway: A Technical Guide for Researchers
An in-depth exploration of the enzymatic reactions, regulatory networks, and experimental analysis of petunidin synthesis in plants, tailored for researchers, scientists, and drug development professionals.
This compound, an O-methylated anthocyanidin, is a water-soluble pigment that imparts a spectrum of deep red and purple hues to numerous flowers, fruits, and other plant tissues. As a member of the flavonoid class of secondary metabolites, this compound not only plays a vital role in plant physiology, including attracting pollinators and protecting against UV radiation, but has also garnered significant interest for its potential health benefits in humans, attributed to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulation, and detailed methodologies for its investigation.
The Core Biosynthesis Pathway
The synthesis of this compound is a specialized branch of the broader flavonoid and anthocyanin biosynthesis pathways. The pathway initiates from the general phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid pathway, leading to the formation of dihydroflavonols. The specific branch leading to this compound involves a series of enzymatic steps that culminate in the methylation of the anthocyanidin delphinidin.
The key enzymatic steps are:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin, a flavanone.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).
-
Flavonoid 3',5'-Hydroxylase (F3'5'H): A key branching point enzyme, F3'5'H hydroxylates DHK at the 3' and 5' positions of the B-ring to produce dihydromyricetin (DHM). This step is crucial for the production of delphinidin-derived anthocyanins.
-
Dihydroflavonol 4-Reductase (DFR): Reduces DHM to leucodelphinidin.
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucodelphinidin to form the unstable anthocyanidin, delphinidin.
-
Anthocyanin O-Methyltransferase (AOMT): In the final step specific to this compound synthesis, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5'-hydroxyl group of delphinidin, yielding this compound.[1]
-
Glycosylation: Following its synthesis, this compound is typically glycosylated by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form more stable this compound glycosides, such as this compound-3-O-glucoside.
Regulatory Network
The biosynthesis of this compound, like other anthocyanins, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex.[2][3] This complex comprises transcription factors from three families:
-
R2R3-MYB proteins: These are often the primary determinants of which structural genes in the pathway are activated.
-
Basic helix-loop-helix (bHLH) proteins: These act as co-activators with MYB proteins.
-
WD40 repeat (WDR) proteins: These proteins are thought to stabilize the MBW complex.
The MBW complex binds to the promoters of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as DFR and ANS, to activate their transcription. Environmental cues, such as light and temperature, as well as hormonal signals, can influence the expression of the MBW complex components, thereby modulating this compound production.
Quantitative Data
The concentration of this compound and its glycosides varies significantly among different plant species, tissues, and developmental stages. The following table summarizes the content of this compound and its derivatives in a selection of fruits and flowers.
Table 1: this compound and its Glycosides Content in Various Plant Sources
| Plant Species | Tissue | This compound Derivative | Concentration (mg/100g FW) | Reference |
| Vitis vinifera (Grape) | Skin | This compound-3-O-glucoside | 0.5 - 15.0 | [4] |
| Vaccinium myrtillus (Bilberry) | Fruit | This compound-3-O-glucoside | 10.0 - 50.0 | [5][6] |
| Vaccinium angustifolium (Lowbush Blueberry) | Fruit | This compound-3-O-glucoside | 5.0 - 25.0 | [5] |
| Myrtus communis (Myrtle) | Berries | This compound-3-O-glucoside | ~12.5% of total anthocyanins | [3] |
| Berberis heteropoda | Fruit | This compound-3-O-glucopyranoside | 10.5% of total anthocyanins | [7] |
| Dahlia variabilis | Petals | This compound | Minor component | [8] |
| Prunus serrulata | Petals | This compound-3-O-glucoside | Significantly upregulated in some cultivars | [5] |
| Vaccinium padifolium | Berries | This compound glycosides | Present | [6] |
Table 2: Kinetic Parameters of Key Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 | - | [9] |
| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Dihydrokaempferol | 3.26 | - | [9] |
| Anthocyanin O-Methyltransferase (AOMT) | Vitis vinifera | Delphinidin-3-O-glucoside | 15.0 | 1.1 | [1] |
| Anthocyanin O-Methyltransferase (AOMT) | Citrus reticulata | Luteolin | 7.6 | - | [10] |
| Anthocyanin O-Methyltransferase (AOMT) | Citrus reticulata | Tricetin | 8.7 | - | [10] |
Note: Kinetic parameters can vary depending on the specific enzyme isoform, assay conditions, and plant species.
Experimental Protocols
Extraction of this compound and Other Anthocyanins for HPLC Analysis
This protocol describes a general method for extracting anthocyanins from plant tissues.
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Extraction solvent: Methanol containing 1% (v/v) HCl (acidified methanol)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind approximately 1 g of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube and add 10 mL of acidified methanol.
-
Vortex the mixture thoroughly and incubate in the dark at 4°C for at least 1 hour (overnight is recommended for complete extraction).
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracted sample at -20°C in the dark until analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 5% (v/v) formic acid in water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Detection wavelength: 520 nm.
-
Gradient program:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-50% B (linear gradient)
-
30-35 min: 50-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
Quantification:
-
Prepare a calibration curve using a this compound standard of known concentrations.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.
-
Calculate the concentration of this compound in the original sample based on the calibration curve and the dilution factor.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for analyzing the expression of genes involved in this compound biosynthesis.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a suitable kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. qPCR Reaction:
-
Design and validate primers for the target genes (e.g., CHS, F3'5'H, DFR, ANS, AOMT) and a reference gene (e.g., Actin, Tubulin, GAPDH).
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 s.
-
Annealing/Extension: 60°C for 1 min.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
3. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Enzyme Assay for Anthocyanin O-Methyltransferase (AOMT)
This protocol is adapted from methods for assaying catechol-O-methyltransferases and can be optimized for the specific AOMT involved in this compound synthesis.[10][11]
Materials:
-
Enzyme extract (crude or purified)
-
Substrate: Delphinidin-3-O-glucoside (or other relevant delphinidin glycoside)
-
Methyl donor: S-Adenosyl-L-methionine (SAM)
-
Assay buffer: 100 mM Tris-HCl, pH 7.5
-
Stopping solution: 2 M HCl
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL Assay buffer
-
10 µL Delphinidin-3-O-glucoside solution (1 mM)
-
10 µL SAM solution (10 mM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of 2 M HCl.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (as described in section 4.2) to separate and quantify the product, this compound-3-O-glucoside.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in planning and executing research on this compound biosynthesis.
This technical guide provides a foundational understanding of the this compound biosynthesis pathway and practical methodologies for its investigation. The provided protocols and data serve as a starting point for researchers to delve deeper into the fascinating world of plant secondary metabolism and its potential applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early Steps in Proanthocyanidin Biosynthesis in the Model Legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Metabolomics and Transcriptome Analysis of Anthocyanin Biosynthetic Pathway in Prunus serrulata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Bounty of Petunidin and its Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of petunidin and its glycosides, compounds of significant interest for their potential therapeutic applications. This document details their prevalence in various plant-based foods, presents quantitative data, outlines experimental protocols for their extraction and analysis, and explores the key signaling pathways they modulate.
Natural Sources and Quantitative Occurrence
This compound, a type of anthocyanidin, and its glycosidic forms are responsible for the deep red, purple, and blue hues observed in many fruits and vegetables. These compounds are particularly abundant in berries and grapes. The following tables summarize the quantitative data on the this compound and its glycosides content in various natural sources, compiled from multiple analytical studies.
Table 1: this compound and its Glycosides Content in Berries (mg/100g fresh weight)
| Berry Species | Cultivar(s) | This compound-3-O-glucoside | This compound-3-O-galactoside | This compound-3-O-arabinoside | Total this compound Glycosides | Reference(s) |
| Blueberry (Vaccinium corymbosum) | Toro | 195.01 (as total anthocyanins) | - | - | - | [1] |
| Legacy | - | - | - | - | [1] | |
| Bluegold | 101.88 (as total anthocyanins) | - | - | - | [1] | |
| 'Duke' | Present | Present | Present | 1100 (total flavonoids) | [2] | |
| 'Rubel' | - | - | - | 534.16 (total anthocyanins) | [3] | |
| 'Puru' | - | - | - | 71.73 (total anthocyanins) | [3] | |
| Blueberry (Vaccinium angustifolium) | Lowbush | - | - | - | - | [4] |
| Blackcurrant (Ribes nigrum) | - | Present | - | - | - | [5] |
| Saskatoon Berry (Amelanchier alnifolia) | - | Present | - | - | - | |
| Chokeberry (Aronia sp.) | - | Present | - | - | - |
Table 2: this compound and its Glycosides Content in Grapes (Vitis vinifera) and Grape Products
| Grape Variety | Sample Type | This compound-3-O-glucoside (mg/L or mg/100g FW) | Other this compound Glycosides | Reference(s) |
| Various Red Grape Juices | Juice | Not detected in most | - | [6] |
| 'Catawba' | Fruit | - | Total Anthocyanins: 716.4 mg/100g FW | [7] |
| 'Vidal Black' | Fruit | - | Total Anthocyanins: 181.2 mg/100g FW | [7] |
| Teinturier Varieties | Skin | Present | This compound-3-(p-coumaroyl-glucoside) | [8] |
| Various Table Grapes | Skin | Present | - | [9] |
Experimental Protocols
Accurate quantification and characterization of this compound and its glycosides are paramount for research and development. This section details common methodologies for their extraction and analysis from plant matrices.
Extraction of Anthocyanins (including this compound Glycosides) from Berries
This protocol is a generalized procedure based on common laboratory practices.
Objective: To extract anthocyanins from fresh or frozen berries for subsequent analysis.
Materials:
-
Fresh or frozen berries
-
Methanol (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Mortar and pestle or a blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Weigh a known amount of fresh or frozen berries (e.g., 10 g). If frozen, allow them to thaw slightly.
-
Homogenization: Homogenize the berries with an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid) in a blender or using a mortar and pestle. A common solvent-to-sample ratio is 10:1 (v/w).
-
Extraction: Transfer the homogenate to a centrifuge tube. The mixture can be sonicated for 15-30 minutes and then agitated on a shaker in the dark for 1-2 hours at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully decant and collect the supernatant containing the anthocyanin extract.
-
Re-extraction (Optional): The remaining pellet can be re-extracted with the acidified methanol solution to ensure maximum recovery of anthocyanins. The supernatants are then combined.
-
Solvent Evaporation: The combined supernatant is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.
-
Purification (SPE): The concentrated aqueous extract is then passed through a pre-conditioned C18 SPE cartridge. Sugars and other polar compounds are washed away with acidified water, and the anthocyanins are then eluted with acidified methanol.
-
Final Preparation: The eluted anthocyanin fraction is evaporated to dryness and then reconstituted in a suitable solvent (e.g., mobile phase for HPLC analysis). The final solution is filtered through a 0.22 µm syringe filter before injection into the analytical instrument.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a general framework for the quantitative analysis of this compound glycosides.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the anthocyanins. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-19 min, 95% B; 19-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound glycoside are monitored for quantification. For example, for this compound-3-O-glucoside (m/z 479.1), a characteristic product ion (m/z 317.1, corresponding to the this compound aglycone) would be monitored.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte to achieve maximum sensitivity.
Quantification:
-
A calibration curve is constructed using certified reference standards of the this compound glycosides of interest at various concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolating from the calibration curve.
Signaling Pathways Modulated by this compound
This compound and its glycosides have been shown to exert their biological effects by modulating several key cellular signaling pathways. These pathways are critical in regulating inflammation, oxidative stress, and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Anthocyanins, including this compound, can modulate this pathway, which has implications for their anti-obesity and other metabolic benefits.[10][11]
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.[12][13]
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes.[14][15]
Caption: this compound's activation of the Nrf2 antioxidant response pathway.[14][15]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the investigation of this compound and its glycosides from natural sources.
Caption: General experimental workflow for this compound research.
This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. The provided data and protocols offer a starting point for further investigation into the promising health benefits of this compound and its glycosides.
References
- 1. wildblueberries.com [wildblueberries.com]
- 2. Blueberry (Vaccinium spp.) Anthocyanins and Their Functions, Stability, Bioavailability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Concentration data for Peonidin 3-O-glucoside in Lowbush blueberry, jam - Phenol-Explorer [phenol-explorer.eu]
- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeab.com [ijeab.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. oeno-one.eu [oeno-one.eu]
- 10. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Petunidin Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin chloride, a member of the anthocyanidin class of flavonoids, is a naturally occurring pigment responsible for the deep red, purple, and blue hues observed in many fruits, flowers, and vegetables. As a potent antioxidant and an inhibitor of key cellular signaling pathways, this compound chloride has garnered significant interest within the scientific community for its potential therapeutic applications, including in the fields of oncology and cardiovascular disease. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound chloride, detailed experimental protocols for its characterization, and a visualization of its role in cellular signaling.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound chloride are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Identity and Structure
| Property | Value | Source |
| Chemical Name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromenylium chloride | N/A |
| Synonyms | This compound, Petunidol, Myrtillidin chloride | N/A |
| CAS Number | 1429-30-7 | N/A |
| Molecular Formula | C₁₆H₁₃ClO₇ | N/A |
| Molecular Weight | 352.72 g/mol | N/A |
| Appearance | Red-black powder or crystalline solid | N/A |
| Purity | ≥95% (HPLC) | [1] |
| SMILES | COc1cc(-c2[o+]c3cc(O)cc(O)c3cc2O)cc(O)c1O.[Cl-] | [1] |
| InChI | InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-17,18,19,20,21);1H | N/A |
Physical Properties
| Property | Value | Source |
| Melting Point | Not precisely determined (rough estimate available) | [2][3] |
| Density | 1.3212 g/cm³ (rough estimate) | [2][3] |
| Solubility | Soluble in DMSO (~15 mg/mL), DMF (~25 mg/mL), ethanol (~15 mg/mL), and methanol. Sparingly soluble in aqueous buffers (e.g., ~0.1 mg/mL in a 1:9 solution of DMF:PBS, pH 7.2). | [4][5] |
| UV-Vis Absorption (λmax) | 206 nm, 274 nm, 538 nm (in acidic mobile phase, pH ≤ 3); 573 nm | [4][6][7] |
| Storage | Store at -20°C in a dry and dark place. | [8] |
| Stability | Stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day. | [4][5] |
Experimental Protocols
Detailed methodologies for the characterization of this compound chloride are outlined below. These protocols are based on established analytical techniques for flavonoids and related natural products.
Determination of Melting Point
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound chloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of this compound chloride.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed:
-
Solvent A: Water with 1% formic acid (v/v)
-
Solvent B: Acetonitrile with 1% formic acid (v/v)
-
-
Gradient Program: A typical gradient might be: 0-1 min, 10% B; 1-5 min, increase to 50% B; 5.1-7 min, return to 10% B.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 1 µL.
-
Detection: The absorbance is monitored at the λmax of this compound, typically around 520-540 nm.
-
Sample Preparation: A stock solution of this compound chloride is prepared in methanol or another suitable solvent and filtered through a 0.22 µm syringe filter before injection.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption maxima of this compound chloride, which is characteristic of its chemical structure.
Methodology:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: An acidic mobile phase (pH ≤ 3) is recommended to maintain the flavylium cation form. A common solvent is methanol containing 0.1% HCl.
-
Procedure:
-
A dilute solution of this compound chloride is prepared in the chosen solvent.
-
The spectrophotometer is blanked using the same solvent.
-
The absorbance spectrum of the sample is recorded over a wavelength range of 200-800 nm.
-
The wavelengths of maximum absorbance (λmax) are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound chloride.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound chloride is soluble, such as deuterated methanol (CD₃OD) with a small amount of deuterated trifluoroacetic acid (TFA-d) to ensure stability and solubility.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Sample Preparation: A few milligrams of this compound chloride are dissolved in the deuterated solvent in an NMR tube.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and fragmentation pattern of this compound chloride, confirming its molecular weight and structure.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for anthocyanins.
-
Mode: Positive ion mode is typically used to detect the flavylium cation.
-
Analysis:
-
Full Scan MS: To determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which provides structural information.
-
-
Sample Preparation: The sample is prepared as for HPLC analysis and introduced into the mass spectrometer via the LC system or direct infusion.
Signaling Pathways and Experimental Workflows
This compound chloride has been shown to exert its biological effects through the modulation of specific cellular signaling pathways. A key target is the Focal Adhesion Kinase (FAK).
Inhibition of FAK Signaling Pathway
This compound chloride acts as an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The FAK signaling pathway is often upregulated in cancer, promoting tumor progression and metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Procedures for Extraction of Anthocyanins from Different Food | Encyclopedia MDPI [encyclopedia.pub]
- 4. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability of Petunidin Under Diverse pH and Temperature Conditions
Introduction
Petunidin is a water-soluble anthocyanidin, a type of flavonoid pigment responsible for the purple, blue, and red hues observed in many plants, fruits, and vegetables. As a natural colorant with potent antioxidant properties, this compound and its glycoside derivatives are of significant interest to the food, pharmaceutical, and cosmetic industries. However, the inherent instability of anthocyanins, including this compound, presents a considerable challenge for their commercial application. Their color and structural integrity are profoundly influenced by environmental factors, most notably pH and temperature.[1] This technical guide provides an in-depth analysis of this compound's stability under various pH and temperature regimes, offering quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows for researchers, scientists, and drug development professionals.
The Influence of pH on this compound's Structure and Stability
The pH of an aqueous solution is a critical determinant of the structure, color, and stability of this compound. Like other anthocyanins, this compound exists as an equilibrium of different chemical forms, with the dominant structure varying significantly with pH.[1][2][3]
-
Acidic Conditions (pH < 3): In strongly acidic environments, this compound predominantly exists as the red-colored flavylium cation .[1] This form is the most stable and intensely colored of the this compound structures.
-
Moderately Acidic Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase .[1] This structure exists in equilibrium with the chalcone pseudobase , which is also colorless or slightly yellowish.[1][3] A blue quinoidal base may also be present in this pH range.[1] The presence of multiple, less stable, and colorless forms leads to a rapid fading of color.
-
Neutral to Alkaline Conditions (pH > 7): At neutral or alkaline pH, the anthocyanin molecule is highly unstable and prone to degradation.[1][4] The chalcone form can undergo irreversible cleavage of the central C-ring, leading to the formation of smaller phenolic compounds and a complete loss of the characteristic color.[5][6]
The structural transformations of this compound in response to changing pH are reversible to a certain extent, but prolonged exposure to neutral or alkaline conditions leads to irreversible degradation. The presence of a methoxyl group on the B-ring of this compound generally confers slightly greater stability compared to anthocyanidins with more hydroxyl groups, such as delphinidin.[7][8]
The Influence of Temperature on this compound Stability
Elevated temperatures accelerate the degradation of this compound, leading to a loss of color and antioxidant activity.[7] This thermal degradation is a significant concern during food processing operations like pasteurization, blanching, and drying.[9]
The primary mechanism of thermal degradation involves the cleavage of the anthocyanin structure.[1][5] The process generally follows these steps:
-
Glycosidic Bond Hydrolysis: If this compound is in its glycoside form (bound to a sugar), the initial step is often the cleavage of the sugar moiety, yielding the less stable this compound aglycone.
-
Pyran Ring Opening: The central pyran (C-ring) of the aglycone opens to form the unstable chalcone intermediate.[5][6][10]
-
Chalcone Cleavage: The chalcone structure is then irreversibly cleaved, breaking down into smaller phenolic derivatives.[5][10] The A-ring typically yields phloroglucinaldehyde, while the B-ring forms a benzoic acid derivative.[10]
The rate of thermal degradation is widely reported to follow first-order reaction kinetics .[5][10][11][12][13] This means the rate of degradation is directly proportional to the concentration of this compound.[10] The degradation rate constant (k) and the half-life (t1/2) are key parameters used to quantify this process.
Quantitative Data on this compound Stability
The stability of this compound is best understood through quantitative kinetic data. The degradation rate constant (k) and half-life (t1/2) are strongly dependent on both pH and temperature. Generally, the degradation rate constant increases with rising temperature and pH.[11][12]
Table 1: Degradation Kinetics of this compound and Related Anthocyanins
| Anthocyanin | pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Reference |
|---|---|---|---|---|---|
| Peonidin-3-glucoside (P3G) | 2 | 60 | 1.99 x 10⁻⁴ | 3482 | [9] |
| Peonidin-3-glucoside (P3G) | 6 | 90 | Not specified, but highest degradation rate | Not specified | [9] |
| General Anthocyanins | 3.0 | 98 | - | More stable than at pH 1.0 | [11] |
| General Anthocyanins | 5.0 | 100 | Highest k value observed | Lowest t1/2 value observed | [11] |
| Pelargonidin-3-glucoside | - | Ultrasound (200W) | 1.69 x 10⁻² | 41.02 | [14] |
| Pelargonidin-3-glucoside | - | Ultrasound (500W) | 6.72 x 10⁻² | 10.32 | [14] |
| Cyanidin-3-glucosylrutinoside | - | 80 | 2.2 x 10⁻² | 32.10 | [13] |
| Cyanidin-3-glucosylrutinoside | - | 120 | 8.5 x 10⁻² | Not calculated |[13] |
Note: Data specific to this compound is limited in the literature. The table includes data from closely related anthocyanins to illustrate general trends.
Table 2: Colorimetric Properties of this compound Derivatives at Various pH
| Source | pH | Color | Hue Angle (h°) | Predominant Form | Reference |
|---|---|---|---|---|---|
| Purple Potato / Black Goji | 3 | Red-Purple | ~355° | Flavylium Cation | [2] |
| Purple Potato / Black Goji | 6 | Purple | 327.7° - 341.6° | Equilibrium | [2] |
| Purple Potato / Black Goji | 7-9 | Vivid Blue | 242.6° - 306.6° | Metal Chelates / Quinoidal Base | [2] |
| Purple Potato / Black Goji | 10 | Violet-Blue | 207.8° - 282.6° | Quinoidal Base |[2] |
Experimental Protocols for Stability Assessment
Accurate assessment of this compound stability requires robust and reproducible experimental designs. The following protocols outline standard methodologies for quantifying degradation using HPLC and spectrophotometry.
Protocol 1: Degradation Kinetics using High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of the parent this compound compound, distinguishing it from its degradation products.
1. Materials and Equipment:
-
This compound standard (e.g., this compound-3-glucoside, >97% purity)[15]
-
Buffer solutions at desired pH values (e.g., citrate-phosphate for pH 3.0-7.0, KCl/HCl for pH < 2.0)[10][15]
-
HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector[10][15]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid, water)[8][15]
-
Temperature-controlled incubator or water bath[15]
-
Syringe filters (0.45 µm)[15]
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.[15] Dilute the stock solution into the various buffer solutions to achieve a known starting concentration suitable for HPLC detection.[15]
-
Thermal Stress Application: Dispense equal aliquots of the this compound-buffer solutions into multiple sealed amber vials.[10] Place the vials in a pre-heated incubator or water bath set to the desired experimental temperature (e.g., 60, 80, 100 °C).[11]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 20, 40, 60, 120 minutes), remove one vial for each pH/temperature condition.[10][11]
-
Reaction Quenching: Immediately place the removed vial in an ice bath to halt the degradation reaction.[10] Store samples at 4°C or -20°C until analysis.[10]
-
Quantification by HPLC:
-
Set up the HPLC system. A common mobile phase consists of a gradient of aqueous formic acid (e.g., 1-5%) and an organic solvent like methanol or acetonitrile.[7][8]
-
Set the detector to monitor at the maximum absorbance wavelength for this compound, typically around 520-530 nm.[8][10]
-
Filter the quenched samples and inject them into the HPLC.
-
Identify the this compound peak based on its retention time compared to a pure standard.[10]
-
Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[10]
-
3. Data Analysis:
-
For each temperature and pH condition, plot the natural logarithm of the this compound concentration (ln[C]) versus time.[10]
-
If the plot is linear, the degradation follows first-order kinetics.[10]
-
The degradation rate constant (k) is the negative slope of the line (slope = -k).[10][15]
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.[10]
Protocol 2: Color Stability Assessment using the pH Differential Method
This spectrophotometric method measures the concentration of monomeric anthocyanins and is useful for assessing color stability. It relies on the structural transformation of the flavylium cation at pH 1.0 versus pH 4.5.
1. Materials and Equipment:
-
Potassium chloride buffer (0.025 M, pH 1.0)[7]
-
Sodium acetate buffer (0.4 M, pH 4.5)[7]
-
Samples of this compound solution subjected to stress conditions (as in Protocol 1).
2. Procedure:
-
Prepare two dilutions of each this compound sample (from each time point and condition).[7]
-
Dilution A: Dilute with pH 1.0 potassium chloride buffer.
-
Dilution B: Dilute with pH 4.5 sodium acetate buffer.
-
-
Allow the solutions to equilibrate for at least 15 minutes.[7]
-
Measure the absorbance of both dilutions at the λmax for this compound (~520 nm) and at 700 nm (to correct for haze) against a distilled water blank.[7]
-
Calculate the absorbance difference (A) using the formula: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5[7]
3. Data Analysis:
-
The monomeric anthocyanin concentration, expressed as this compound-3-glucoside equivalents, can be calculated using the Beer-Lambert law: Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l)
-
Where MW is the molecular weight, DF is the dilution factor, ε is the molar absorptivity, and l is the pathlength (1 cm).[7]
-
-
Plot the concentration of monomeric anthocyanin over time to assess the loss of color under the tested conditions.
Conclusion
The stability of this compound is a complex function of its chemical environment, primarily dictated by pH and temperature. It exhibits maximum stability and color intensity in highly acidic conditions (pH < 3), where the flavylium cation form predominates. As pH increases, this compound transforms into less stable, colorless structures, and becomes highly susceptible to irreversible degradation, particularly when combined with heat. Thermal degradation follows first-order kinetics and results in the cleavage of the molecule into smaller phenolic compounds. A thorough understanding of these degradation kinetics and structural transformations, quantified through rigorous experimental protocols, is essential for the effective application of this compound as a natural colorant and bioactive compound in product development.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability assessment of anthocyanins from black soybean, grape, and purple sweet potato under in vitro gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. degradation-kinetics-of-anthocyanins-from-purple-rice-bran-and-effect-of-hydrocolloids-on-its-stability - Ask this paper | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftb.com.hr [ftb.com.hr]
- 14. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Profile of Petunidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for petunidin, a naturally occurring anthocyanidin with significant interest in the fields of food science, pharmacology, and drug development. This document summarizes key UV-Vis and NMR spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the spectrum is characterized by two main absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, related to the A-ring benzoyl system.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Acidic Mobile Phase (pH ≤ 3) | 206, 274, 538 | Not explicitly reported | [1] |
| Acidified Aqueous Solution (for anthocyanidin 3-monoglycosides) | Not specified | ~22,000 | [2] |
| Acidified Methanolic Solution (for anthocyanidin 3-monoglycosides) | Not specified | ~23,000 | [2] |
Note: The molar absorptivity values provided are average values for anthocyanidin 3-monoglycosides and serve as an estimation for this compound.
Experimental Protocol: UV-Vis Spectroscopy of this compound
The following is a generalized protocol for obtaining the UV-Vis spectrum of this compound, based on common practices for flavonoid analysis.
Objective: To determine the absorption maxima (λmax) of this compound in the ultraviolet and visible regions.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl) or Formic Acid
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acidified methanol (e.g., methanol with 0.1% HCl). The acidic conditions are crucial for stabilizing the flavylium cation form of the anthocyanidin.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for spectroscopic analysis (typically in the micromolar range).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 200 to 700 nm.
-
-
Measurement:
-
Use the acidified methanol as a blank to zero the instrument.
-
Record the absorbance spectrum of the this compound solution.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the structural elucidation of flavonoids like this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound Chloride
| Carbon Atom | Chemical Shift (δ) (ppm) |
| Solid-State | Data has been recorded but specific shifts for each carbon are not detailed in the provided search results. |
Note: Detailed solution-state ¹H and ¹³C NMR data with assigned chemical shifts and coupling constants for this compound in common deuterated solvents were not explicitly found in the initial search. The availability of solid-state ¹³C NMR data has been noted[3].
Experimental Protocol: NMR Spectroscopy of this compound
The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural characterization.
Materials:
-
This compound sample
-
Deuterated methanol (Methanol-d₄) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent (e.g., Methanol-d₄).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., Methanol-d₄ at 3.31 ppm).
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment and may require a larger number of scans.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., Methanol-d₄ at 49.0 ppm).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a flavonoid compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Petunidin: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Petunidin, a naturally occurring anthocyanidin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated experimental methodologies.
Chemical and Physical Data
This compound is a water-soluble pigment belonging to the flavonoid family, responsible for the red, purple, and blue colors of many fruits, flowers, and berries.
| Property | Value | Citation(s) |
| CAS Number | 1429-30-7 | [1][2][3][4][5] |
| Molecular Weight | 352.72 g/mol | [1][2][4][6] |
| Molecular Formula | C₁₆H₁₃ClO₇ | [1][6] |
| IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | [1] |
| Synonyms | This compound chloride, Petunidol | [3][7] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its mechanisms of action involve the modulation of several key signaling pathways.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
This compound has been shown to directly bind to and suppress the activity of Focal Adhesion Kinase (FAK).[3][8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. By inhibiting FAK, this compound can attenuate downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer and other diseases.[9]
Modulation of NF-κB Signaling
This compound has also been demonstrated to downregulate the NF-κB signaling pathway.[6] NF-κB is a transcription factor that plays a central role in inflammatory responses and cell survival. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines such as HCT116.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing Migration Assay
This assay is used to evaluate the effect of this compound on the migration of cells, such as human aortic smooth muscle cells.[10][12]
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Western Blot Analysis
This protocol is for detecting changes in the protein expression and phosphorylation status of key signaling molecules following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, FAK, p-AKT, AKT, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its diverse biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 3. Multi-Protective Effects of this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | this compound-Based Anthocyanin Relieves Oxygen Stress in Lactobacillus plantarum ST-III [frontiersin.org]
- 6. This compound, a B-ring 5′-O-Methylated Derivative of Delphinidin, Stimulates Osteoblastogenesis and Reduces sRANKL-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Delphinidin suppresses proliferation and migration of human ovarian clear cell carcinoma cells through blocking AKT and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Petunidin: A Technical Guide for Researchers
An in-depth exploration of the historical discovery, isolation, and characterization of Petunidin, a key anthocyanin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative data, and visualizations of its biochemical pathways.
Introduction
This compound is a water-soluble O-methylated anthocyanidin, a subclass of flavonoids, that imparts a characteristic dark red to purple hue to a variety of plant tissues. Its name is derived from the Petunia genus, from which it was likely first isolated, highlighting the flower's historical importance in the study of plant pigments.[1] As a natural colorant and a molecule with significant biological activity, this compound has been a subject of scientific inquiry for over a century. This technical guide delves into the history of its discovery, the evolution of its isolation and purification techniques, its physicochemical properties, and its role in cellular signaling pathways.
A Historical Journey: The Discovery and Elucidation of this compound
The story of this compound is intrinsically linked to the broader history of anthocyanin research. The term "anthocyanin" itself was coined in 1835 by the German pharmacist Ludwig Clamor Marquart. However, it was the pioneering work of Nobel laureate Richard Willstätter in the early 20th century that laid the foundation for our understanding of these pigments' structures. Willstätter's meticulous isolation and characterization of various anthocyanins from different plant sources set the stage for the identification of individual compounds like this compound.
While the precise date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, its discovery can be situated within the intensive period of natural product chemistry in the 1920s and 1930s. During this era, esteemed chemists such as Sir Robert Robinson and Paul Karrer made monumental contributions to the structural elucidation and synthesis of anthocyanins.[2][3][4][5] Robinson's work, in particular, focused on the synthesis of various anthocyanins, which would have required the prior isolation and structural determination of the natural products. It is highly probable that this compound was first isolated and characterized from Petunia hybrida during this period, given its name and the focus of research on common garden flowers.[6]
Early methods for the separation of anthocyanins relied on techniques such as paper chromatography and thin-layer chromatography (TLC), which allowed for the separation of complex mixtures of plant pigments based on their differential partitioning between a stationary and a mobile phase.[7][8][9] These early chromatographic techniques, though less sophisticated than modern methods, were instrumental in the initial purification of this compound and its distinction from other related anthocyanins.
Physicochemical Properties of this compound
The chemical structure of this compound is 3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavylium. Its properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃O₇⁺ | [10] |
| Molar Mass | 317.27 g/mol | [10] |
| Appearance | Dark-red or purple water-soluble pigment | [10] |
| CAS Number | 1429-30-7 | [10] |
| UV/Vis λmax | 573 nm | [11] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [11] |
| Molar Absorptivity (ε) | Approximately 22,000 - 23,000 L·mol⁻¹·cm⁻¹ in acidified aqueous and methanolic solutions (average for anthocyanidin 3-monoglycosides) | [12] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for the Isolation and Analysis of this compound
The methodologies for isolating and analyzing this compound have evolved significantly from the early 20th century to the present day. Below are detailed protocols for both historical and modern techniques.
Historical Isolation Protocol: Paper Chromatography of Petunia Flower Extracts
This protocol is a representation of the techniques that would have been used in the mid-20th century for the initial separation of this compound.
1. Sample Preparation:
- Collect fresh petals from purple or dark red varieties of Petunia hybrida.
- Grind the petals in a mortar and pestle with a small amount of acidified methanol (e.g., 1% HCl in methanol) to extract the pigments.
- Filter the extract to remove solid plant material.
- Concentrate the extract under reduced pressure to a small volume.
2. Paper Chromatography:
- Spot the concentrated extract onto a line on a large sheet of Whatman No. 1 chromatography paper.
- Develop the chromatogram using a solvent system such as butanol-acetic acid-water (BAW) in a 4:1:5 (v/v/v) ratio (upper phase).
- Allow the solvent to ascend the paper for several hours until good separation of the pigment bands is achieved.
- The separated bands, visible as distinct colors, can be cut out.
3. Elution and Concentration:
- Elute the pigment from the cut paper strips using a small volume of acidified methanol.
- Concentrate the eluted solution to obtain a partially purified this compound glycoside.
Modern Isolation Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes a contemporary method for obtaining high-purity this compound.
1. Extraction and Solid-Phase Extraction (SPE) Cleanup:
- Extract pigments from the plant material (e.g., berries, grape skins) using an acidified solvent (e.g., 80% methanol with 0.1% formic acid).
- Centrifuge the extract to remove solids.
- Pass the supernatant through a C18 SPE cartridge to remove non-polar impurities and concentrate the anthocyanins.
- Wash the cartridge with water to remove sugars and other polar compounds.
- Elute the anthocyanins with acidified methanol.
- Evaporate the solvent to dryness and redissolve the residue in a small volume of the initial mobile phase for HPLC.
2. Preparative HPLC:
- Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Mobile Phase A: Water with 5% formic acid.
- Mobile Phase B: Acetonitrile with 5% formic acid.
- Gradient: A linear gradient from 5% B to 30% B over 40 minutes.
- Flow Rate: 15 mL/min.
- Detection: UV-Vis detector at 520 nm.
- Inject the concentrated extract and collect the fractions corresponding to the this compound peak.
3. Post-Purification:
- Combine the collected fractions containing this compound.
- Remove the organic solvent under reduced pressure.
- Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Signaling Pathways Modulated by this compound
This compound, like many other flavonoids, exhibits a range of biological activities that are mediated through its interaction with key cellular signaling pathways. Two of the most notable are the NF-κB and MAPK pathways.
This compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
References
- 1. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]
- 2. Paul Karrer – Nobel Prize in Chemistry 1937 | University of Zurich | UZH [uzh.ch]
- 3. Paul Karrer | Nobel Prize, organic chemistry, X-ray crystallography | Britannica [britannica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uzh.ch [uzh.ch]
- 6. chembk.com [chembk.com]
- 7. [PDF] SEPARATION OF PIGMENTS FROM PETUNIA ’ S PETALS USING THIN LAYER CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Molar absorptivities and reducing capacity of pyranoanthocyanins and other anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
Petunidin Derivatives: A Technical Guide to Natural Occurrence, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin is an O-methylated anthocyanidin, a type of flavonoid that contributes to the vibrant purple and blue hues observed in many plants. Its derivatives, primarily glycosides, are of significant interest to the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, methodologies for their analysis, and their interaction with key cellular signaling pathways.
Natural Occurrence and Distribution
This compound and its glycosidic derivatives are widespread in the plant kingdom, particularly in pigmented fruits and vegetables. Berries are a primary source, with notable concentrations found in blueberries, black goji berries, and Saskatoon berries. Grapes, especially varieties of Vitis vinifera, and certain vegetables like purple potatoes also contain significant amounts of these compounds.
The specific glycosylation and acylation patterns of this compound can vary depending on the plant species, cultivar, and environmental conditions. Common this compound glycosides include this compound-3-O-glucoside, this compound-3-O-galactoside, and this compound-3-O-arabinoside. Acylated derivatives, such as those containing coumaroyl or acetyl groups, are also prevalent.
Quantitative Data on this compound Derivatives
The concentration of this compound derivatives in natural sources can be highly variable. The following table summarizes quantitative data from various studies.
| Plant Source | This compound Derivative | Concentration | Reference |
| Blueberry (Vaccinium corymbosum) | Total this compound Derivatives | ~12% of total anthocyanins | [1] |
| Blueberry (Vaccinium corymbosum) | This compound-3-O-galactoside | Identified | [2] |
| Blueberry (Vaccinium corymbosum) | This compound-3-O-glucoside | Identified | [2] |
| Blueberry (Vaccinium corymbosum) | This compound-3-O-arabinoside | Identified | [2] |
| Blueberry (Vaccinium corymbosum) | This compound-3-O-(6"-O-acetylglucoside) | Identified | [2] |
| Purple Potato (Solanum tuberosum) | This compound-3-(trans-p-coumaroyl)-rutinoside-5-glucoside | Predominant pigment | [3] |
| Black Goji Berry (Lycium ruthenicum) | This compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside | Primary anthocyanin | [4] |
| Grape (Vitis vinifera) | This compound-3-O-glucoside | Identified | [5] |
| Grape (Vitis vinifera) | This compound-3-O-acetyl-glucoside | Identified | [6] |
| Grape (Vitis vinifera) | This compound-3-O-coumaroyl-glucoside | Identified | [6] |
Experimental Protocols
The accurate analysis of this compound derivatives requires robust extraction and quantification methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are the most common analytical techniques.
Extraction of this compound Derivatives from Plant Material
Objective: To extract this compound derivatives from plant tissues for subsequent analysis.
Materials:
-
Fresh or freeze-dried plant material
-
Solvent: Methanol or ethanol, acidified with 0.1% HCl or 1% formic acid
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18 or polymeric)
Protocol:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Solvent Extraction:
-
Add the acidified solvent to the powdered plant material (e.g., 10 mL of solvent per 1 g of sample).
-
For improved efficiency, utilize ultrasound-assisted extraction for 15-30 minutes at a controlled temperature (e.g., 40°C).[7]
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.
-
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration:
-
Condition a C18 or polymeric SPE cartridge with methanol followed by acidified water (pH 2-3).[8]
-
Dissolve the dried extract in a minimal amount of acidified water and load it onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the this compound derivatives with acidified methanol.
-
Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent for HPLC analysis.
-
Quantification by HPLC-DAD
Objective: To separate and quantify individual this compound derivatives.
Instrumentation:
-
HPLC system with a DAD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 5% formic acid
-
Solvent B: Acetonitrile or Methanol
Protocol:
-
Gradient Elution: A typical gradient program starts with a low percentage of solvent B, gradually increasing to elute the more hydrophobic compounds. For example:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B (column re-equilibration)
-
-
Detection: Monitor the eluent at 520 nm, the characteristic absorbance maximum for anthocyanins.
-
Quantification: Create a calibration curve using a known standard of a this compound glycoside (e.g., this compound-3-O-glucoside). If a specific standard is unavailable, quantification can be performed relative to a more common anthocyanin standard like cyanidin-3-O-glucoside, with results expressed as equivalents.
Signaling Pathways
This compound derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. Their biological activity is often attributed to their antioxidant capacity and their ability to interact with specific cellular targets.
Anti-inflammatory Effects via NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound derivatives have been demonstrated to inhibit the activation of this pathway.
References
- 1. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Protective Effects of this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
The Biological Role of Petunidin in Plant Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petunidin, an O-methylated anthocyanidin derived from delphinidin, is a crucial secondary metabolite in plants, contributing significantly to pigmentation and the plant's defense against a myriad of environmental challenges. As a potent antioxidant, this compound plays a vital role in mitigating oxidative damage induced by various abiotic and biotic stresses, including high-intensity light, UV radiation, drought, cold, and salinity. Its biosynthesis is intricately regulated by a complex network of signaling pathways, often initiated by stress-induced phytohormones like abscisic acid and reactive oxygen species, which converge on the activation of the MYB-bHLH-WD40 transcription factor complex. This guide provides a comprehensive overview of the physiological functions of this compound, its biosynthesis, the signaling cascades that regulate its production, and the experimental methodologies used for its study. Quantitative data on its antioxidant capacity and accumulation are presented, along with detailed diagrams of key pathways and experimental workflows to support further research and application.
Introduction to this compound
This compound (Pt) is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids.[1][2] It is structurally characterized as an O-methylated derivative of delphinidin and is responsible for the dark red and purple hues observed in the flowers, fruits, and leaves of many plant species, including grapes (Vitis vinifera), berries (Aronia sp., Amelanchier alnifolia), and petunias (Petunia sp.), from which its name is derived.[1][2] Beyond its role in coloration to attract pollinators and seed dispersers, this compound serves as a powerful protective agent, enhancing plant resilience to environmental stressors.[3][4] Its biological activity is largely attributed to its potent antioxidant properties, which are conferred by the specific hydroxylation and methoxylation pattern on its B-ring.[5]
This compound Biosynthesis Pathway
This compound is synthesized via a specific branch of the general flavonoid biosynthesis pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce dihydroflavonols. The pathway then diverges, with the key enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H) hydroxylating dihydrokaempferol (DHK) to produce dihydromyricetin (DHM).[6] DHM is then converted to delphinidin, the direct precursor of this compound. The final step is the methylation of delphinidin, a reaction catalyzed by an O-methyltransferase (OMT), which transfers a methyl group to the 5' position of the B-ring to form this compound.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Stimuli and Phytohormones in Anthocyanin Biosynthesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An apple MYB transcription factor regulates cold tolerance and anthocyanin accumulation and undergoes MIEL1‐mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the signaling pathways of plant cold stress: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note & Protocol: Extraction of Petunidin from Berry Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin is a naturally occurring anthocyanidin, a type of flavonoid that imparts a dark red or purple color to various fruits and berries. As a potent antioxidant, this compound and its glycosides are of significant interest to the pharmaceutical and nutraceutical industries for their potential health benefits, including anti-inflammatory and anti-cancer properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from berry samples, intended for use in research and drug development.
Overview of Extraction Methodologies
The extraction of this compound from plant matrices relies on the use of polar solvents to solubilize the anthocyanins.[1] The stability of these compounds is highly dependent on pH, temperature, and light exposure, necessitating carefully controlled extraction conditions.[2] Acidification of the extraction solvent is crucial to maintain the stable flavylium cation form of anthocyanins.[1][2] Common extraction techniques include conventional solid-liquid extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][3] Subsequent purification using methods like solid-phase extraction (SPE) is often employed to remove interfering substances such as sugars and organic acids.[4][5]
Quantitative Data Summary
The this compound content in berries can vary significantly depending on the species, cultivation conditions, and extraction method. The following tables summarize reported quantitative data for total anthocyanin and this compound content in various berries.
Table 1: Total Anthocyanidin Content in Selected Berries
| Berry Species | Total Anthocyanidin Content (mg/100g fresh weight) | Reference |
| Bilberry (Vaccinium myrtillus) | 360 ± 3 | [6][7] |
| Black Currant (Ribes nigrum) | 135 ± 3 | [6][7] |
| Strawberry (Fragaria ananassa cv. Jonsok) | 23.8 ± 0.4 | [6][7] |
Note: Values represent the mean ± standard deviation.
Table 2: Relative Abundance of this compound Glycosides in Blueberries
| This compound Glycoside | Relative Peak Area (%) in Blueberry Extract |
| This compound-3-O-glucoside | Varies by cultivar |
| This compound-3-O-galactoside | Varies by cultivar |
| This compound-3-O-arabinoside | Varies by cultivar |
Note: The specific concentrations of individual this compound glycosides are highly dependent on the blueberry cultivar and analytical method. HPLC-DAD is commonly used for quantification.[8]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure efficient extraction and accurate quantification of this compound.
-
Sample Selection: Select fresh or frozen berries. If using frozen berries, ensure they are stored at -70°C to prevent degradation of anthocyanins.[9]
-
Homogenization: Weigh approximately 5-25 grams of the berry sample.[9] For fresh berries, remove any stems or leaves. Freeze the sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[9] This increases the surface area for solvent extraction.[2] For larger quantities, a homogenizer can be used.
-
Drying (Optional): For dry weight determination, a representative sample can be dried in an oven at 40°C overnight.
Solvent Extraction Protocol
This protocol describes a standard solid-liquid extraction. For enhanced efficiency, ultrasound-assisted extraction can be employed.
-
Solvent Preparation: Prepare an acidified methanol solution. A common solvent is methanol containing 0.1% HCl or 1% formic acid.[5][10] Ethanol can be used as a less toxic alternative.[10]
-
Extraction:
-
To the powdered berry sample, add the acidified solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[2][11]
-
Vortex or shake the mixture vigorously to ensure thorough mixing.
-
Macerate for at least 1 hour in a dark, cool place to prevent light-induced degradation.[2] For improved extraction, the process can be extended up to 24 hours.[12]
-
-
Ultrasound-Assisted Extraction (UAE) (Optional but Recommended):
-
Centrifugation: After extraction, centrifuge the mixture at approximately 4000 rpm for 10-15 minutes to pellet the solid plant material.[11]
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude anthocyanin extract.
-
Re-extraction: To maximize the yield, the remaining pellet can be re-extracted two more times with the acidified solvent.[17] The supernatants from all extractions are then combined.
Solid-Phase Extraction (SPE) for Purification
SPE is used to purify and concentrate the anthocyanins from the crude extract, removing sugars, acids, and other polar impurities.[4][18]
-
Cartridge Selection: C18 or Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges are commonly used for anthocyanin purification.[18][19]
-
Cartridge Conditioning:
-
Sample Loading: Load the crude berry extract onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with two column volumes of acidified water to remove sugars and other highly polar impurities.
-
Wash the cartridge with two column volumes of ethyl acetate to remove less polar impurities.
-
-
Elution: Elute the purified anthocyanins from the cartridge using 1.5 mL of acidified methanol.[18]
-
Storage: The purified extract should be stored in an amber vial at -20°C or lower to prevent degradation.[2]
HPLC Analysis for this compound Quantification
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the method of choice for separating and quantifying individual anthocyanins.[6][20]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a DAD detector.
-
Mobile Phase: A typical mobile phase consists of a gradient of two solvents:
-
Solvent A: Water with a small percentage of formic acid (e.g., 5-10%).
-
Solvent B: Acetonitrile or HPLC-grade methanol.
-
-
Gradient Elution: A gradient program is used to separate the different anthocyanins. An example gradient could be starting with a low percentage of Solvent B, gradually increasing it over 30-40 minutes.
-
Detection: The DAD detector is set to monitor at approximately 520-530 nm, which is the maximum absorbance wavelength for most anthocyanins.[20]
-
Quantification:
-
Prepare a calibration curve using a this compound standard (e.g., this compound-3-O-glucoside chloride).
-
Inject the purified sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.[20]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Analysis.
Troubleshooting and Considerations
-
Anthocyanin Degradation: Anthocyanins are sensitive to heat, light, and pH changes.[2] It is crucial to work in a dimly lit environment, use cold solvents, and maintain an acidic pH throughout the extraction and purification process.
-
Incomplete Extraction: If the extraction yield is low, consider increasing the extraction time, using a smaller particle size for the sample, or employing a more efficient extraction method like UAE.[10]
-
Poor SPE Recovery: Ensure proper conditioning and equilibration of the SPE cartridge. The sample should be loaded slowly to allow for proper binding of the anthocyanins.
-
Co-elution in HPLC: If peaks are not well-resolved in the chromatogram, optimize the mobile phase gradient and flow rate.
By following these detailed protocols, researchers can effectively extract, purify, and quantify this compound from berry samples for further investigation into its biological activities and potential therapeutic applications.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Determination of anthocyanidins in berries and red wine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 18. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
In Vitro Antioxidant Assays for Petunidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the in vitro antioxidant activity of Petunidin using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring anthocyanidin, a type of flavonoid that provides red, purple, and blue pigmentation to many fruits and vegetables. Structurally, it is an O-methylated derivative of delphinidin. Like other anthocyanidins, this compound possesses antioxidant properties attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various chronic diseases. The antioxidant capacity of this compound is influenced by its molecular structure, particularly the number and arrangement of hydroxyl groups on its B-ring.
In addition to direct radical scavenging, this compound has been shown to exert antioxidant effects through the modulation of cellular signaling pathways. A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Quantitative Data Summary
The following table summarizes the available quantitative data for the antioxidant activity of this compound from the searched literature. It is important to note that direct IC50 and TEAC values for this compound were not consistently available in the reviewed sources. The antioxidant activity of anthocyanidins can vary significantly based on the specific assay conditions.
| Compound | Assay | Parameter | Value | Reference Compound | Reference Value |
| This compound | DPPH | IC50 | Data not available in the searched literature | - | - |
| This compound | ABTS | TEAC | Data not available in the searched literature | - | - |
| This compound-3-O-glucoside | Superoxide Scavenging | EC50 | 6.96 µM | Ascorbic Acid | 207.2 µM |
Note: While specific IC50 and TEAC values for this compound in DPPH and ABTS assays were not found in the conducted search, comparative studies suggest its activity is generally potent, albeit slightly less than that of delphinidin in these particular assays. The provided EC50 value for this compound-3-O-glucoside in a superoxide scavenging assay indicates strong antioxidant potential.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.
Materials:
-
This compound standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.
-
Store the solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.
-
The absorbance of the working DPPH solution should be adjusted to approximately 1.0 ± 0.1 at 517 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol (Microplate Method):
-
To each well of a 96-well plate, add 50 µL of the various concentrations of this compound or the positive control.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 50 µL of methanol to a well containing 150 µL of the DPPH solution.
-
For the sample blank, add 50 µL of the highest concentration of this compound to a well containing 150 µL of methanol (to account for any absorbance of the sample itself).
-
Gently shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate. This radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration.
Materials:
-
This compound standard
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (or Ethanol), spectrophotometric grade
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or the same solvent used to dilute the ABTS•+ working solution.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a series of Trolox solutions to be used as a standard for calculating the Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Assay Protocol (Microplate Method):
-
To each well of a 96-well plate, add 20 µL of the various concentrations of this compound or the Trolox standard.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank control, add 20 µL of the solvent to a well containing 180 µL of the ABTS•+ working solution.
-
Gently shake the plate and incubate in the dark at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the sample (or standard).
-
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
To determine the TEAC value, plot the percentage of inhibition for the Trolox standards against their concentrations. The TEAC value of this compound is calculated as the ratio of the slope of the dose-response curve for this compound to the slope of the dose-response curve for Trolox.
-
Visualizations
This compound's Antioxidant Mechanism via Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 antioxidant response pathway.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Cell-based Assays to Evaluate Petunidin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin, a prominent member of the anthocyanidin family of flavonoids, is a natural pigment responsible for the deep red, purple, and blue hues in many fruits and vegetables. Beyond its role as a colorant, emerging scientific evidence highlights its significant bioactive properties, including potent antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities. These attributes make this compound a compelling candidate for further investigation in the development of novel therapeutics and functional foods.
This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the diverse bioactivities of this compound. The methodologies outlined herein are intended to provide researchers with a robust framework for quantifying this compound's effects at a cellular level.
Quantitative Bioactivity Data Summary
The following tables summarize quantitative data on the bioactivity of this compound from various cell-based assays. This information serves as a valuable reference for experimental design and data comparison.
| Bioactive Property | Assay | Cell Line | Key Findings |
| Antioxidant Activity | Cellular Antioxidant Activity (CAA) Assay | H9c2 (rat cardiomyocytes) | This compound demonstrated stronger cellular antioxidant activity than delphinidin in the concentration range of 0-10 µM.[1] |
| Cellular Antioxidant Activity (CAA) Assay | HepG2 (human liver cancer) | Theoretical calculations suggest this compound has a higher probable antioxidant activity than delphinidin, which is in good agreement with cell-based CAA results.[2] | |
| Anti-cancer Activity | MTT Assay | MDA-MB-231 (human breast cancer) | A mixture of anthocyanidins including this compound showed an IC50 value of 100 ± 0.7 µM.[3] |
| MTT Assay | MDA-MB-436 (human breast cancer) | A mixture of anthocyanidins including this compound showed an IC50 value of 240 ± 0.5 µM.[3] | |
| MTT Assay | HCC1937 (human breast cancer) | A mixture of anthocyanidins including this compound showed an IC50 value of >400 µM.[3] | |
| Anti-inflammatory Activity | COX-2 Expression | RAW264.7 (murine macrophages) | While delphinidin and cyanidin inhibited LPS-induced COX-2 expression, this compound did not show significant inhibition in one study.[4] Further investigation is warranted. |
| NF-κB Activation | - | Anthocyanidins, as a class, are known to inhibit the NF-κB signaling pathway.[3] |
Experimental Protocols and Methodologies
This section provides detailed step-by-step protocols for key cell-based assays to evaluate the bioactivity of this compound.
Assessment of Antioxidant Activity
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Workflow:
CAA Assay Experimental Workflow
Protocol:
-
Cell Seeding: Seed HepG2 or H9c2 cells in a 96-well, black, clear-bottom microplate at a density that will achieve 80-90% confluency after 24 hours.
-
Cell Washing: Gently remove the culture medium and wash the cells twice with 150 µL of pre-warmed (37°C) Phosphate-Buffered Saline (PBS).
-
Probe Loading: Add 100 µL of 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cell culture medium to each well. Incubate for 1 hour at 37°C in a CO2 incubator.
-
Treatment: Remove the DCFH-DA solution and wash the cells twice with 150 µL of pre-warmed PBS. Add 100 µL of this compound at various concentrations (e.g., 1-100 µM) or a vehicle control to the respective wells.
-
Induction of Oxidative Stress: Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample. The CAA value is calculated as: CAA Unit = 1 - (∫SA / ∫CA) where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Assessment of Anti-cancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
MTT Assay Experimental Workflow
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-500 µM) or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Assessment of Anti-inflammatory Activity
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the NF-κB signaling pathway.
Workflow:
NF-κB Translocation Assay Workflow
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophages on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
This technique is used to detect and quantify the expression of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with this compound before stimulating with LPS to induce COX-2 expression.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Normalize to a loading control like β-actin or GAPDH.
Assessment of Anti-diabetic Potential
This assay measures the uptake of glucose into insulin-sensitive cells like 3T3-L1 adipocytes.
Workflow:
Glucose Uptake Assay Workflow
Protocol:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.
-
Treatment: Treat the cells with various concentrations of this compound, with or without insulin, for a specified time.
-
Glucose Uptake: Add 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated, to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the amount of glucose uptake and compare the effects of this compound treatment to controls.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.[5]
This compound's modulation of the Nrf2 pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the increased expression of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[5][6][7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes including inflammation and cell proliferation. Anthocyanidins can modulate this pathway.
This compound's potential inhibition of the MAPK pathway.
Inflammatory stimuli like LPS can activate a cascade of kinases (MAPKKK, MAPKK, and MAPK), including p38, JNK, and ERK. Activated MAPKs then phosphorylate and activate transcription factors such as AP-1 and NF-κB, leading to the expression of pro-inflammatory genes like COX-2.[4][9][10] Some anthocyanidins have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[4]
Conclusion
The cell-based assays detailed in this document provide a comprehensive toolkit for investigating the multifaceted bioactivities of this compound. By employing these standardized protocols, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound. The provided quantitative data and signaling pathway diagrams offer a foundational understanding to guide future research and development efforts in the fields of nutrition, pharmacology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity and active sites of delphinidin and this compound measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanidins Inhibit Growth and Chemosensitize Triple-Negative Breast Cancer via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
Petunidin (E163f): A Natural Colorant for Food and Pharmaceutical Applications
Application Notes and Protocols
Petunidin, a naturally occurring anthocyanidin, is gaining significant interest as a viable alternative to synthetic food colorants. Designated with the E number E163f, this water-soluble pigment imparts a spectrum of deep red to purple hues in various food and beverage products.[1][2][3] Its appeal is further enhanced by its potent antioxidant properties, aligning with the growing consumer demand for clean-label ingredients with potential health benefits.[1][4] This document provides detailed application notes and protocols for the utilization of this compound as a natural colorant, intended for researchers, scientists, and professionals in the food and drug development sectors.
Physicochemical Properties and Stability
This compound's chemical structure, an O-methylated derivative of delphinidin, dictates its color expression and stability, which are highly dependent on environmental factors such as pH, temperature, light, and the presence of other interacting molecules.[2][4]
pH Influence on Color: The color of this compound is intrinsically linked to the pH of the surrounding medium. In acidic conditions (pH < 3), it predominantly exists as the stable, red-hued flavylium cation. As the pH increases towards neutrality, it transitions through a colorless carbinol pseudo-base to a purple quinonoidal base.[4] Under alkaline conditions (pH > 9), it can exhibit a blue coloration.[5] This pH-dependent color variability is a critical consideration for its application in different food matrices.
Factors Affecting Stability:
-
Temperature: Like most anthocyanins, this compound is susceptible to degradation at elevated temperatures.[6][7] Thermal processing can lead to a loss of color intensity.[7] Acylated forms of this compound have demonstrated greater stability against thermal degradation compared to their non-acylated counterparts.[6]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound, leading to color fading. Opaque packaging and storage in dark conditions are recommended to mitigate this effect.
-
Oxygen: The presence of oxygen can contribute to the oxidative degradation of this compound.[8]
-
Co-pigmentation and Metal Chelation: The stability and color intensity of this compound can be significantly enhanced through co-pigmentation with other flavonoids or phenolic compounds.[4] Furthermore, this compound can form complexes with metal ions, such as aluminum and iron, which can lead to a bathochromic shift (a shift to a longer wavelength), resulting in bluer and more stable color expressions, particularly in neutral and alkaline conditions.[6][9]
Data Presentation
The following tables summarize key quantitative data related to the properties and stability of this compound.
Table 1: Color Characteristics of this compound at Different pH Values
| pH Range | Predominant Form | Observed Color |
| < 3 | Flavylium Cation | Red |
| 4 - 6 | Carbinol Pseudo-base | Colorless |
| 7 - 8 | Quinonoidal Base | Purple |
| > 9 | Chalcone/Anionic Quinonoid | Blue |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategies |
| High Temperature | Degradation, color loss | Minimize heat exposure during processing, use of acylated forms. |
| Light Exposure | Fading | Use of UV-protective packaging, storage in the dark. |
| Oxygen | Oxidative degradation | Use of antioxidants, modified atmosphere packaging. |
| pH | Color and stability changes | pH control, use of buffering agents. |
| Metal Ions | Can enhance or degrade color | Controlled addition for color modulation, chelation with specific ions (e.g., Al³⁺, Fe³⁺) can enhance stability.[9] |
| Co-pigments | Enhanced color intensity and stability | Formulation with other phenolic compounds. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, purification, and analysis of this compound.
Protocol 1: Extraction of this compound from Natural Sources
This protocol describes a general procedure for the solvent extraction of this compound from plant materials rich in this anthocyanin, such as blackcurrants, blueberries, or purple potato peels.
Materials:
-
Plant material (e.g., freeze-dried and powdered)
-
Extraction solvent: Acidified ethanol or methanol (e.g., 80% ethanol with 0.1% HCl or 1% formic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at room temperature for 2-4 hours in the dark.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant.
-
Repeat the extraction process on the residue to maximize yield.
-
Combine the supernatants and filter to remove any remaining particulate matter.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Store the concentrated extract at -20°C in the dark.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol outlines the purification of this compound from the crude extract using a C18 SPE cartridge.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol
-
Acidified water (e.g., water with 0.1% HCl)
-
Nitrogen gas supply
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water through it.
-
Sample Loading: Load the crude this compound extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water to remove sugars, organic acids, and other polar impurities.
-
Elution: Elute the anthocyanins, including this compound, from the cartridge with 5 mL of acidified methanol.
-
Drying: Dry the eluted fraction under a stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the purified this compound in a suitable solvent for analysis or application and store at -20°C.
Protocol 3: Quantification of this compound using HPLC-DAD
This protocol describes the quantification of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 100% Methanol.
-
Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 520 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a series of standard solutions of this compound chloride of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the purified this compound sample.
-
Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.
Visualizations
The following diagrams illustrate key experimental workflows.
Safety and Regulatory Information
This compound, as part of the broader category of anthocyanins (E163), is an approved food colorant in the European Union.[10][11] In the United States, color additives are subject to FDA regulation, and their use must comply with the specifications and limitations outlined in the Code of Federal Regulations (CFR).[12][13] Computational studies have suggested that this compound is non-toxic.[14][15] However, as with any food additive, it is crucial to adhere to the specific regulatory guidelines of the target market.
Conclusion
This compound (E163f) presents a compelling natural alternative to synthetic colorants, offering vibrant red to purple shades and potential health benefits. A thorough understanding of its physicochemical properties, particularly its response to pH and other environmental factors, is essential for its successful application. The protocols provided herein offer a foundation for the extraction, purification, and analysis of this compound, enabling researchers and developers to effectively harness its potential in food and pharmaceutical product development.
References
- 1. flavonoides.org [flavonoides.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Technological Applications of Natural Colorants in Food Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E163 (Anthocyanins) - Ataman Kimya [atamanchemicals.com]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal Chelates of this compound Derivatives Exhibit Enhanced Color and Stability | MDPI [mdpi.com]
- 10. Natural Sources of Food Colorants as Potential Substitutes for Artificial Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E 163 - Ataman Kimya [atamanchemicals.com]
- 12. nasa.gov [nasa.gov]
- 13. fda.gov [fda.gov]
- 14. A computational exploration into the structure, antioxidant capacity, toxicity and drug-like activity of the anthocyanidin "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A computational exploration into the structure, antioxidant capacity, toxicity and drug-like activity of the anthocyanidin “this compound” - PMC [pmc.ncbi.nlm.nih.gov]
Petunidin as a Kinase Inhibitor in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin, a naturally occurring anthocyanidin found in pigmented fruits and vegetables, has garnered significant interest for its potential anticancer properties. As a member of the flavonoid family, this compound exhibits antioxidant and anti-inflammatory activities. Emerging evidence suggests that this compound may also function as a kinase inhibitor, targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for investigating the role of this compound as a kinase inhibitor in various cancer cell lines.
Data Presentation
The inhibitory effect of this compound on the viability of various cancer cell lines can be quantified by determining its half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively documented across a wide range of cancer cell lines in publicly available literature, the following table summarizes the reported and related data for this compound and other relevant anthocyanidins.
| Anthocyanidin | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HT-29 (Colon) | MTT Assay | Not explicitly quantified, but showed growth inhibition | [1] |
| Delphinidin | LNCaP (Prostate) | MTT Assay | 50 | [2] |
| Delphinidin | C4-2 (Prostate) | MTT Assay | 70 | [2] |
| Delphinidin | 22Rν1 (Prostate) | MTT Assay | 65 | [2] |
| Delphinidin | PC-3 (Prostate) | MTT Assay | 90 | [2] |
| Delphinidin | MCF-7 (Breast) | SRB Assay | 120 | [3] |
| Cyanidin | MCF-7 (Breast) | SRB Assay | 47.18 | [3] |
Note: The provided IC50 values for delphinidin and cyanidin, which are structurally similar to this compound, offer a comparative context for designing experiments with this compound. It is crucial to experimentally determine the IC50 of this compound for each specific cancer cell line of interest.
Signaling Pathways and Molecular Interactions
This compound is believed to exert its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary pathways of interest include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways. These pathways regulate critical cellular processes such as proliferation, survival, and apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression. Aberrant activation of this pathway is a common feature in many cancers. This compound has been suggested to inhibit this pathway, potentially by interfering with the phosphorylation of key kinases such as MEK and ERK.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation while inhibiting apoptosis. Its overactivation is a frequent event in cancer. This compound may inhibit this pathway by reducing the phosphorylation of Akt and downstream targets like mTOR.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the kinase inhibitory effects of this compound in cancer cell lines.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells and calculating its IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., EGFR, VEGFR, MEK, Akt) in a cell-free system.
-
Recombinant active kinase
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase reaction buffer
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate in the appropriate kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by quantifying ADP production).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis of MAPK/ERK and PI3K/Akt Signaling Pathways
This protocol describes how to analyze the phosphorylation status of key proteins in the MAPK/ERK (p-ERK) and PI3K/Akt (p-Akt) pathways in cancer cells treated with this compound.
-
Cancer cells
-
This compound
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on kinase activation.
Conclusion
This compound holds promise as a kinase inhibitor for cancer therapy. The protocols and information provided in this document offer a framework for researchers to investigate its mechanism of action and evaluate its therapeutic potential in various cancer cell lines. Further studies are warranted to establish a comprehensive profile of this compound's kinase inhibitory activity and its efficacy in preclinical cancer models.
References
Investigating the Anti-inflammatory Effects of Petunidin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin, a naturally occurring anthocyanidin found in various berries, grapes, and other pigmented plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] In vitro studies have demonstrated that this compound can modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1] These findings suggest that this compound holds promise as a potential candidate for the development of novel anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in vitro, with a focus on studies utilizing the RAW 264.7 macrophage cell line.
Key Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades within the cell. Understanding these pathways is crucial for designing and interpreting experiments.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby suppressing NF-κB-mediated gene expression.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route involved in inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory genes. Evidence suggests that this compound can suppress the phosphorylation of key MAPK proteins, such as JNK and p38, thereby mitigating the inflammatory response.
Experimental Workflow
A typical in vitro investigation of this compound's anti-inflammatory effects involves a series of sequential experiments.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 97.5 ± 4.8 |
| 10 | 96.1 ± 5.3 |
| 25 | 94.8 ± 4.9 |
| 50 | 92.3 ± 5.5 |
| 100 | 75.4 ± 6.2 |
Data are representative and should be determined experimentally.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 55.2 ± 8.1 | 32.7 ± 5.4 |
| LPS (1 µg/mL) | 854.3 ± 45.2 | 678.9 ± 33.1 |
| LPS + this compound (10 µM) | 512.6 ± 33.7 | 421.5 ± 28.9 |
| LPS + this compound (25 µM) | 321.8 ± 25.4 | 255.3 ± 21.7 |
| LPS + this compound (50 µM) | 189.4 ± 19.8 | 143.8 ± 15.6 |
Data are representative and should be determined experimentally.
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Protein Expression
| Treatment | Relative p-p65/p65 Expression | Relative p-JNK/JNK Expression |
| Control | 1.00 | 1.00 |
| LPS (1 µg/mL) | 3.85 | 4.12 |
| LPS + this compound (25 µM) | 1.92 | 2.15 |
| LPS + this compound (50 µM) | 1.21 | 1.33 |
Data are representative and should be determined experimentally via densitometric analysis of Western blots.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells to establish non-toxic concentrations for subsequent experiments.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Culture medium
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of TNF-α and IL-6 secreted by RAW 264.7 cells in response to LPS stimulation and this compound treatment.
-
Materials:
-
RAW 264.7 cells
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, this compound only).
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RAW 264.7 cells
-
6-well plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or a loading control (e.g., β-actin).
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for investigating the in vitro anti-inflammatory effects of this compound. By systematically evaluating its cytotoxicity, its impact on pro-inflammatory cytokine production, and its modulation of the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound. The provided tables and diagrams serve as a guide for data presentation and interpretation, facilitating a clear understanding of this compound's mechanism of action. These studies are essential for the preclinical evaluation of this compound as a promising anti-inflammatory agent.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced retinal microglia inflammatory response in diabetic retinopathy by targeting OGT/NF-κB/LCN2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Petunidin's Role in Modulating the Nrf2 Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petunidin, a naturally occurring anthocyanidin, is a potent antioxidant found in various fruits and vegetables such as blueberries, blackcurrants, and grapes.[1][2] Emerging research has highlighted its significant role in the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the Nrf2 pathway, intended for researchers, scientists, and professionals in drug development.
The Nrf2 pathway is a primary regulator of cytoprotective genes that defend against oxidative damage. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or chemical inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a suite of antioxidant and detoxification enzymes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1).
Mechanism of Action
This compound activates the Nrf2 pathway, leading to the enhanced expression of downstream antioxidant enzymes. Studies suggest that this compound's antioxidant action is mediated through the activation of the Nrf2 antioxidant response pathway. This has been observed in its synergistic effects with other compounds like lycopene, where it significantly induces the mRNA and protein expression of NQO1 and HO-1.[3][4] The activation of this pathway by this compound contributes to cellular redox homeostasis and provides a basis for its potential therapeutic effects against conditions associated with oxidative stress.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the Nrf2 pathway and its downstream targets.
Table 1: Effect of this compound on the mRNA Expression of Nrf2 and its Target Genes in H9c2 Cells
| Treatment | Concentration (µg/mL) | Relative mRNA Expression of Nrf2 (Fold Change) | Relative mRNA Expression of NQO1 (Fold Change) | Relative mRNA Expression of HO-1 (Fold Change) |
| Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 2 | ~1.2 | ~1.5 | ~1.3 |
| This compound | 4 | ~1.4 | ~2.0 | ~1.8 |
| This compound | 8 | ~1.6 | ~2.5 | ~2.2 |
Data is estimated from graphical representations in existing literature and is intended for illustrative purposes. H9c2 cells were pretreated with this compound for 12 hours, followed by stimulation with H₂O₂.
Table 2: Effect of this compound on the Protein Expression of Nrf2 Pathway Components in H9c2 Cells
| Treatment | Concentration (µg/mL) | Nuclear Nrf2 Protein Level (Fold Change) | NQO1 Protein Level (Fold Change) | HO-1 Protein Level (Fold Change) |
| Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 2 | ~1.5 | ~1.3 | ~1.4 |
| This compound | 4 | ~2.0 | ~1.8 | ~1.9 |
| This compound | 8 | ~2.5 | ~2.2 | ~2.4 |
Data is estimated from graphical representations in existing literature and is intended for illustrative purposes. H9c2 cells were pretreated with this compound for 12 hours, followed by stimulation with H₂O₂.
Mandatory Visualizations
Caption: this compound's modulation of the Nrf2 signaling pathway.
Caption: General experimental workflow for studying this compound's effect on the Nrf2 pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO1
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HepG2, H9c2) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 2, 4, 8 µg/mL) or vehicle control for the desired time (e.g., 12-24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. For nuclear and cytoplasmic fractions, use a nuclear/cytosol extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin, Lamin B) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2, HO-1, and NQO1 mRNA Expression
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix with specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
A typical reaction includes cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 3: ARE-Luciferase Reporter Assay
-
Cell Transfection:
-
Seed cells (e.g., HepG2) in a 24- or 96-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified duration (e.g., 12-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer from a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Protocol 4: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black microplate with a clear bottom and grow to confluency.
-
-
Treatment and Staining:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.
-
-
Data Analysis:
-
Calculate the CAA value using the area under the curve and express it as a percentage of the control.
-
Conclusion
This compound demonstrates significant potential as a modulator of the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. The protocols outlined in this document provide a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this compound in the context of oxidative stress-related diseases. The provided data and visualizations serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of this promising natural compound.
References
Application of Petunidin in the Study of Oxidative Stress: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Petunidin, a naturally occurring anthocyanidin, is a potent antioxidant that is increasingly being investigated for its role in mitigating oxidative stress and its associated pathologies. As a member of the flavonoid family, this compound's unique chemical structure, characterized by hydroxyl groups on its B-ring, allows it to effectively scavenge free radicals and modulate key signaling pathways involved in the cellular stress response. These properties make it a valuable tool for researchers studying oxidative stress and for professionals in drug development exploring novel therapeutic strategies.
This document provides detailed application notes and protocols for utilizing this compound in the study of oxidative stress, including quantitative data on its antioxidant capacity, methodologies for key experiments, and visualizations of the signaling pathways it influences.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The antioxidant activity of this compound has been evaluated using various in vitro assays. While direct comparative studies providing IC50 values for this compound are limited in the readily available literature, its activity has been characterized in relation to other anthocyanidins. For instance, in some chemical-based assays like the ABTS•+ and DPPH radical scavenging assays, delphinidin has shown slightly higher activity than this compound.[1] However, in cell-based assays, this compound has demonstrated strong antioxidant potential.[1]
| Assay Type | Compound | IC50/EC50 Value | Reference |
| DPPH Radical Scavenging Activity | This compound | Data not consistently reported in comparative tables. Delphinidin is reported to have slightly higher activity.[1] | [1] |
| ABTS Radical Scavenging Activity | This compound | Data not consistently reported in comparative tables. Delphinidin is reported to have slightly higher activity.[1] | [1] |
| Cellular Antioxidant Activity (CAA) | This compound | Demonstrated potent activity. |
Note: The antioxidant capacity of flavonoids is highly dependent on the specific assay conditions. It is recommended to include positive controls such as Trolox or ascorbic acid in all antioxidant assays for comparative purposes.
Key Experimental Protocols
In Vitro Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), causing decolorization.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture:
-
Seed HepG2 (human hepatocarcinoma) or H9c2 (rat cardiomyoblast) cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[2]
-
-
Loading with DCFH-DA:
-
Wash the confluent cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 25 µM in cell culture medium without serum) for 1 hour at 37°C. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH.
-
-
Treatment with this compound:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 600 µM).
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a fluorescence plate reader.
-
Take readings every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both control (no antioxidant) and this compound-treated wells.
-
The CAA value can be calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
In Vivo Studies of Oxidative Stress
This compound can be administered to animal models to investigate its protective effects against oxidative stress-induced pathologies.
General Protocol for Oral Administration in Mice:
-
Animal Model:
-
Select an appropriate animal model for the disease of interest where oxidative stress is implicated (e.g., db/db mice for diabetic nephropathy, D-galactose-induced aging models).[2]
-
-
Preparation of this compound Solution:
-
This compound can be dissolved in a suitable vehicle such as distilled water, saline, or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline or water. The final concentration of the vehicle should be non-toxic to the animals.
-
-
Administration:
-
Assessment of Oxidative Stress Markers:
-
At the end of the treatment period, collect blood and tissue samples.
-
Measure levels of oxidative stress markers such as:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes.
-
-
These markers can be quantified using commercially available assay kits.
-
Signaling Pathways Modulated by this compound in Oxidative Stress
This compound exerts its protective effects not only through direct radical scavenging but also by modulating key signaling pathways that regulate the cellular antioxidant response and inflammation.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant defense system. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Caption: this compound activates the Keap1-Nrf2 pathway.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes. Flavonoids like this compound have been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Studying this compound's Effect on Signaling Pathways
Caption: Workflow for signaling pathway analysis.
Conclusion
This compound is a versatile and potent antioxidant compound with significant potential for research in oxidative stress and the development of novel therapeutics. Its ability to directly scavenge free radicals and modulate key cellular signaling pathways like Keap1-Nrf2 and NF-κB makes it a valuable tool for elucidating the mechanisms of oxidative damage and for exploring strategies to mitigate its harmful effects. The protocols and information provided herein offer a comprehensive guide for researchers and professionals to effectively utilize this compound in their studies. Further research to establish a more extensive quantitative profile of this compound's antioxidant capacity and to explore its efficacy in a wider range of in vivo models is warranted.
References
Application Notes and Protocols: Synthesis of 5,7-dimethylated Petunidin-3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the chemical synthesis of 5,7-dimethylated Petunidin-3-O-glucoside, a modified anthocyanin with potentially enhanced stability and lipophilicity. Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries for their antioxidant and other health-promoting properties. However, their inherent instability and poor liposolubility can limit their application. Selective methylation of the hydroxyl groups on the A-ring, specifically at the 5 and 7 positions, has been shown to improve these characteristics.[1][2] This document outlines a total synthesis approach, involving the selective methylation of the A-ring of a this compound precursor followed by glycosylation to yield the target compound with high purity. The protocol includes detailed experimental procedures, data characterization, and visual workflows to guide researchers in this synthetic process.
Introduction
This compound-3-O-glucoside is a naturally occurring anthocyanin found in various berries and other pigmented plants. Its structure features hydroxyl groups that are susceptible to degradation under various environmental conditions. O-methylation is a key modification that can enhance the stability and bioavailability of flavonoids.[3][4] The synthesis of 5,7-dimethylated this compound-3-O-glucoside offers a promising avenue for developing more robust anthocyanin-based compounds for therapeutic and functional food applications.
This protocol describes a total synthesis strategy that allows for precise control over the methylation pattern, specifically targeting the 5 and 7 positions of the this compound aglycone. This method, adapted from strategies for selective flavonoid modification, employs protective group chemistry and regioselective methylation, followed by glycosylation to introduce the glucose moiety at the 3-position.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the final synthesized product, as reported in the literature.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | logP |
| This compound-3-O-glucoside | C₂₂H₂₃O₁₂⁺ | 479.41 | >95% | -0.806 |
| 5,7-dimethylated this compound-3-O-glucoside | C₂₄H₂₇O₁₂⁺ | 507.46 | >95% | -0.194 |
Experimental Protocols
Materials and Reagents
-
Phloroglucinol
-
3,4-Dihydroxy-5-methoxybenzoic acid
-
Acetic anhydride
-
Anhydrous Aluminum Chloride
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetobromo-α-D-glucose
-
Silver (I) oxide
-
Hydrochloric acid
-
Methanol, Ethanol, Ethyl acetate, Hexane, Acetone
-
Deionized water
-
All solvents should be of analytical or HPLC grade.
Synthesis Workflow
The overall synthetic workflow can be divided into three main stages:
-
Synthesis of the this compound Aglycone Core: Construction of the basic flavonoid skeleton.
-
Selective 5,7-O-Methylation: Introduction of methyl groups at the desired positions on the A-ring.
-
Glycosylation: Attachment of the glucose moiety at the 3-position.
A schematic of this workflow is presented below.
Caption: Overall synthetic workflow for 5,7-dimethylated this compound-3-O-glucoside.
Detailed Methodologies
1. Synthesis of the this compound Aglycone Core
This stage involves the construction of the 2-phenyl-benzopyrylium (flavylium) cation structure of this compound. A common method is the Robinson annulation or similar condensation reactions.
-
Step 1.1: Acetylation of Phloroglucinol: To a solution of phloroglucinol in acetic anhydride, add a catalytic amount of a strong acid (e.g., sulfuric acid). Stir the reaction mixture at room temperature for 2-4 hours. Pour the mixture into ice water and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain 2,4,6-triacetoxyacetophenone.
-
Step 1.2: Condensation to form Chalcone: Dissolve the protected 3,4-dihydroxy-5-methoxybenzoic acid derivative and 2,4,6-triacetoxyacetophenone in ethanol. Add a solution of aqueous potassium hydroxide and stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute hydrochloric acid. The resulting chalcone will precipitate. Filter, wash with water, and dry.
-
Step 1.3: Oxidative Cyclization to form the Flavylium Salt: Dissolve the chalcone intermediate in a suitable solvent like isoamyl alcohol. Add a strong acid such as hydrochloric acid and heat the mixture to reflux for 4-6 hours in the presence of an oxidizing agent (e.g., air or a mild chemical oxidant). Cool the reaction mixture. The this compound chloride salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent like ether, and dry.
2. Selective 5,7-O-Methylation
To achieve selective methylation at the 5 and 7 positions, the more reactive hydroxyl groups on the B-ring must first be protected.
-
Step 2.1: Protection of B-ring Hydroxyl Groups: The hydroxyl groups at the 3' and 4' positions of the this compound aglycone are protected using a suitable protecting group that is stable to methylation conditions but can be removed selectively. For example, benzylation can be employed.
-
Step 2.2: Methylation of the A-ring: Dissolve the protected this compound aglycone in a polar aprotic solvent such as acetone or DMF. Add an excess of a mild base like potassium carbonate, followed by the addition of dimethyl sulfate.[1][2] Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Step 2.3: Deprotection: Once the methylation is complete, the protecting groups on the B-ring are removed. For benzyl groups, this is typically achieved by catalytic hydrogenation.
3. 3-O-Glycosylation
The final step is the introduction of the glucose moiety at the 3-position of the methylated aglycone.
-
Step 3.1: Glycosylation Reaction: Suspend the 5,7-dimethylated this compound aglycone and acetobromo-α-D-glucose in a dry, aprotic solvent like acetonitrile. Add a promoter such as silver (I) oxide or mercury (II) cyanide. Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Step 3.2: Deprotection of the Glucose Moiety: After the glycosidic bond is formed, the acetyl protecting groups on the glucose moiety are removed by base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol).
-
Step 3.3: Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final 5,7-dimethylated this compound-3-O-glucoside with high purity (>95%).[1][2]
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Detection: Monitor at the λmax of the anthocyanin, typically around 520 nm.
-
Purity Assessment: The purity of the final product should be determined by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent mixture suitable for anthocyanins, such as CD₃OD with a small amount of DCl or TFA-d to stabilize the flavylium cation.
-
Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the structure. The presence of two methoxy group signals and the characteristic signals for the this compound skeleton and the glucose moiety will confirm the successful synthesis.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: The accurate mass measurement will confirm the elemental composition of the synthesized molecule, matching the molecular formula C₂₄H₂₇O₁₂⁺.
Conclusion
This document provides a comprehensive guide for the synthesis of 5,7-dimethylated this compound-3-O-glucoside. The outlined total synthesis approach allows for the regioselective methylation of the A-ring, leading to a product with potentially enhanced stability and lipophilicity. The detailed protocols for synthesis, purification, and characterization should enable researchers to produce and validate this promising modified anthocyanin for further investigation in drug development and other applications. The successful synthesis and characterization of this compound will contribute to the expanding library of modified natural products with improved properties.
References
- 1. Synthesis and Properties of 5,7-dimethylated anthocyanins: Focusing on peonidin-3-O-glucoside and this compound-3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Petunidin Formulation & Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the liposolubility and stability of petunidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental settings?
A1: this compound, like other anthocyanins, is highly sensitive to a range of environmental and chemical factors. The most critical factors leading to its degradation are:
-
pH: this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to less stable forms, which can lead to color loss and irreversible degradation.[1][2][3][4]
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound, following first-order reaction kinetics.[3][4][5] For instance, under microwave irradiation, the half-life of this compound can be as short as 5.01 seconds.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, causing browning of this compound-containing solutions.[3]
-
Light: Exposure to light, particularly UV light, can induce the degradation of the this compound molecule.[1][3]
-
Enzymes: The presence of enzymes like polyphenol oxidase can contribute to the degradation of this compound.[5]
Q2: How can the liposolubility of this compound be improved for better incorporation into lipid-based delivery systems?
A2: The inherent water-solubility of this compound limits its application in lipophilic environments. The most effective strategies to enhance its liposolubility include:
-
Acylation: This process involves the enzymatic or chemical addition of acyl groups (often from fatty acids or phenolic acids) to the sugar moieties of this compound glycosides.[6][7][8] This modification increases the molecule's hydrophobicity, thereby improving its solubility in lipid matrices.[8]
-
Nanoencapsulation in lipid-based carriers: Encapsulating this compound within nanocarriers such as liposomes, nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can effectively disperse it in lipid phases and improve its bioavailability.[9][10][11]
Q3: What are the main strategies to improve the stability of this compound?
A3: Several strategies can be employed to protect this compound from degradation:
-
Nanoencapsulation: This is a highly effective method where this compound is encapsulated within protective nanostructures.[12][13] Common systems include those based on biopolymers (proteins, polysaccharides), lipids (liposomes, nanoemulsions), and hybrid systems.[9][14][15] These carriers shield the this compound molecule from environmental stressors like pH shifts, light, and oxygen.[9][13]
-
Acylation: The addition of acyl groups not only improves liposolubility but also significantly enhances stability against degradation by pH shifts, heat, and light.[6][7][8]
-
Metal Chelation: this compound can form complexes with certain metal ions (e.g., Al³⁺, Fe³⁺). This chelation can enhance its color and stability, particularly in neutral and alkaline conditions.[16]
-
Co-pigmentation: The interaction of this compound with other compounds (co-pigments) such as other flavonoids, phenolic acids, or amino acids can lead to the formation of molecular complexes that enhance its color and stability. However, these complexes can be sensitive to high temperatures.[3]
Troubleshooting Guides
Issue 1: Rapid Color Fading of this compound Solution
| Question | Possible Cause & Solution |
| My this compound solution is rapidly losing its characteristic purple/red color. | High pH: this compound is most stable at a pH below 3.0. Above this pH, it converts to colorless or less stable forms. Solution: Measure the pH of your solution. If it is above 3.0, adjust it with a suitable acid (e.g., formic acid, HCl) to bring it into the stable range of pH 1-3.[1][2][4] |
| Oxygen Exposure: Dissolved oxygen can accelerate the degradation of this compound. Solution: Degas your solvents and buffers before preparing the solution. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Light Exposure: this compound is sensitive to light. Solution: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Store in a dark place.[1] | |
| High Temperature: Elevated temperatures will speed up degradation. Solution: Prepare and handle the solution at low temperatures (e.g., on ice). For storage, freeze the solution at -20°C or below.[1] |
Issue 2: Low Encapsulation Efficiency in Liposomes
| Question | Possible Cause & Solution |
| I am getting low encapsulation efficiency of this compound in my liposomal formulation. | This compound Degradation during Formulation: The conditions used for liposome preparation (e.g., temperature, pH) might be causing this compound to degrade before it can be encapsulated. Solution: Ensure that the pH of all aqueous phases is maintained in the acidic range (pH < 3) throughout the process. Avoid high temperatures for extended periods. |
| Poor Interaction with Lipid Bilayer: As a hydrophilic molecule, this compound will primarily be encapsulated in the aqueous core of the liposome. Solution: Consider modifying the this compound through acylation to increase its lipophilicity, which may improve its interaction and retention within the lipid bilayer. Alternatively, optimize the lipid composition. Increasing cholesterol content can sometimes improve the retention of certain compounds.[17] | |
| Incorrect Liposome Preparation Method: The chosen method may not be optimal for encapsulating hydrophilic molecules. Solution: The thin-film hydration method is commonly used.[17] Ensure that the hydration of the lipid film is performed with an acidic aqueous solution of this compound. Sonication or extrusion steps to reduce vesicle size should be performed at controlled, low temperatures. |
Issue 3: Inconsistent Results in Cell-Based Assays
| Question | Possible Cause & Solution |
| I am observing high variability in my experimental results when treating cells with this compound. | Degradation in Cell Culture Media: Standard cell culture media typically have a pH of 7.2-7.4, a range where this compound is highly unstable.[1] Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it into the cell culture media immediately before treating the cells. Do not pre-incubate the this compound in the media for extended periods.[1] |
| Stock Solution Instability: The this compound stock solution may be degrading over time. Solution: Ensure your stock solution is stored correctly at -20°C or -80°C, protected from light, and under an inert gas if possible. Prepare fresh stock solutions regularly.[1] | |
| Adsorption to Labware: this compound may adsorb to certain types of plastic labware. Solution: Consider using low-adhesion microplates or glassware for your experiments to minimize loss of the compound.[1] |
Quantitative Data on Stability Improvement
The following tables summarize data on the stability of this compound and related anthocyanins under various conditions and with different stabilization methods.
Table 1: Half-life (t½) of this compound and its Derivatives under Different Conditions
| Anthocyanin | Condition | pH | Temperature | Half-life (t½) | Reference |
| This compound | Microwave Heating | - | - | 5.01 seconds | [5] |
| This compound | Conventional Heating | - | - | 13.04 seconds | [5] |
| This compound | Ultrasound Irradiation | - | - | 29.67 seconds | [5] |
| This compound Derivatives | with Al³⁺ (1500 µM) | 8 | Refrigerated | 144 hours | [16] |
| This compound Derivatives | with Fe³⁺ (50 µM) | 8 | Refrigerated | 98.5 hours | [16] |
Table 2: Stability of Acylated vs. Non-Acylated Anthocyanins
| Anthocyanin Type | Observation | Key Benefit of Acylation | Reference |
| Acylated this compound | Suffered less color loss when pH increased from acidic to neutral and alkaline conditions (pH 3-9).[7] | Enhanced color stability across a wider pH range. | [7] |
| Acylated Anthocyanins | Showed high resistance to pH variations compared to parent anthocyanins. | Improved capability in maintaining color at both acidic and basic pH. | [8] |
| Acylated Anthocyanins | Greater stability than non-acylated anthocyanins when stored at different temperatures. | Improved thermal stability. | [3] |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound via Thin-Film Hydration
This protocol describes a general method for encapsulating this compound in liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Citrate buffer (pH 3.0)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for uniform vesicle size)
Methodology:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in the citrate buffer (pH 3.0).
-
Add the this compound solution to the round-bottom flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication/Extrusion):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe or bath sonicator. Maintain the temperature using an ice bath to prevent this compound degradation.
-
Alternatively, for a more defined size distribution, extrude the liposome suspension multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis against the citrate buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes.
-
Calculate the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using UV-Vis spectroscopy or HPLC, comparing it to the initial amount used.
-
Protocol 2: Enzymatic Acylation of this compound Glycosides
This protocol outlines a general procedure for the enzymatic acylation of a this compound glycoside to enhance its liposolubility.
Materials:
-
This compound-3-O-glucoside (or other glycoside)
-
Acyl donor (e.g., octanoic acid, p-coumaric acid)
-
Immobilized lipase (e.g., Novozym 435)
-
Tertiary butanol and Dimethylformamide (DMF) as solvents
-
Molecular sieves (4 Å)
-
HPLC system for purification and analysis
Methodology:
-
Reaction Setup:
-
Dissolve the this compound glycoside in a mixture of tertiary butanol and DMF (e.g., 9:1 v/v).[18]
-
Dry the solvent system overnight with freshly activated molecular sieves.[18]
-
Add the acyl donor to the this compound solution. A molar excess of the acyl donor is typically used (e.g., 1:10 molar ratio of anthocyanin to acyl donor).[18]
-
-
Enzymatic Reaction:
-
Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.[18]
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 24-72 hours).
-
-
Reaction Termination and Enzyme Removal:
-
Stop the reaction by filtering the mixture to remove the immobilized enzyme.
-
-
Purification of Acylated Product:
-
The acylated this compound can be purified from the reaction mixture using preparative HPLC with a C18 column.[19]
-
Use a gradient of an acidified aqueous mobile phase (e.g., 1.5% formic acid in water) and an organic mobile phase (e.g., acetonitrile).[19]
-
Collect the fractions corresponding to the acylated product.
-
-
Analysis and Characterization:
-
Confirm the structure of the acylated this compound using techniques like HPLC-MS/MS and NMR.[6]
-
Determine the partition coefficient (LogP) of the acylated product to quantify the increase in liposolubility compared to the non-acylated form.
-
Visualizations
Caption: Workflow for improving this compound liposolubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Stability of Anthocyanin Pigments Isolated from Juices of Colored-Fleshed Potatoes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoencapsulated anthocyanin as a functional ingredient: Technological application and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential micro-/nano-encapsulation systems for improving stability and bioavailability of anthocyanins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoencapsulation of Anthocyanins from Red Cabbage (Brassica oleracea L. var. Capitata f. rubra) through Coacervation of Whey Protein Isolate and Apple High Methoxyl Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Enzymatic acylation of cyanidin-3-O-glucoside in raspberry anthocyanins for intelligent packaging: Improvement of stability, lipophilicity and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2022052393A1 - Method for preparing acylated anthocyanins of paeonidin and malvidin - Google Patents [patents.google.com]
Overcoming challenges in Petunidin quantification in complex matrices.
Welcome to the technical support center for the quantification of Petunidin in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices?
A1: The primary challenges in quantifying this compound include its inherent instability, the complexity of the sample matrix, co-elution with structurally similar anthocyanins, and potential matrix effects during analysis.[1][2] this compound is susceptible to degradation from factors like pH, temperature, and light, which can occur during sample extraction and storage.[3][4] Complex matrices, such as those from food or biological samples, contain numerous compounds that can interfere with separation and detection.[1][5]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this compound quantification.[1][6] UPLC is often preferred for its higher resolution, sensitivity, and faster analysis times, which is particularly advantageous for resolving this compound from other similar compounds in complex samples.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest selectivity and sensitivity, making it ideal for trace-level analysis.[1][7]
Q3: How can I improve the stability of this compound during sample preparation?
A3: To improve stability, it is crucial to use acidified solvents for extraction, such as methanol or ethanol with a small percentage of formic or hydrochloric acid.[7] Samples should be protected from light and kept at low temperatures (e.g., 2-4°C) throughout the process to minimize degradation.[4][8] Lyophilizing (freeze-drying) the sample material before extraction can also enhance stability and extraction efficiency.[7]
Q4: What is co-elution and how can I detect it in my chromatogram?
A4: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. Signs of co-elution in your chromatogram include peak asymmetry, such as shoulders or broader-than-expected peaks.[9] Using a Diode Array Detector (DAD) can help identify co-elution by checking for spectral differences across the peak; non-identical UV spectra suggest the presence of multiple compounds.[9] Mass spectrometry (MS) can also confirm peak purity by examining the mass spectra across the peak for different m/z values.[9]
Q5: My this compound peak is co-eluting with other anthocyanins. How can I resolve this?
A5: To resolve co-eluting peaks, you can modify your chromatographic method.[9] Consider changing the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol), adjusting the pH of the aqueous phase, or using a shallower gradient around the elution time of this compound.[9] If these adjustments are insufficient, trying a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) can alter selectivity and improve separation.[9]
Q6: What are common issues when using mass spectrometry (MS) for this compound detection?
A6: A common issue in LC-MS is ion suppression, where components of the complex matrix co-eluting with this compound interfere with its ionization, leading to a decreased signal and inaccurate quantification.[1][10] Other potential problems include poor signal intensity due to low sample concentration or inefficient ionization, and issues with mass accuracy if the instrument is not properly calibrated.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No this compound Recovery | Analyte Degradation: this compound is unstable and sensitive to pH, temperature, and light.[2][3][4] | - Work with samples on ice and protect from light.[8]- Use acidified extraction solvents (e.g., with 0.1-2% formic acid) to maintain an acidic pH where this compound is more stable.[7]- Store extracts at low temperatures (≤ 4°C for short-term, -70°C for long-term).[4][11] |
| Inefficient Extraction: The solvent may not be effectively penetrating the sample matrix to extract this compound. | - Ensure the plant or food material is finely ground.[7]- Employ extraction enhancement techniques like sonication or microwave-assisted extraction.[12][13]- Optimize the solvent-to-solid ratio.[12] | |
| Poor Chromatographic Peak Shape (Broad, Tailing, or Fronting) | Co-elution: Another compound is eluting at a very similar time to this compound.[9] | - Modify the mobile phase gradient to be shallower around the elution time of this compound.[9]- Experiment with different organic solvents (acetonitrile vs. methanol) or acid modifiers (formic acid vs. TFA).[9]- Test a column with a different stationary phase to alter selectivity.[9] |
| Column Issues: The column may be contaminated, degraded, or not suitable for the analysis. | - Flush the column with a strong solvent.- If the problem persists, replace the column.- Ensure the chosen column provides good retention and separation for anthocyanins (e.g., a C18 column).[11] | |
| Poor Signal Intensity in MS | Ion Suppression: Matrix components are interfering with the ionization of this compound in the MS source.[1][10] | - Improve sample clean-up using Solid-Phase Extraction (SPE) to remove interfering compounds.[14]- Adjust chromatographic conditions to separate this compound from the interfering matrix components.[15]- Dilute the sample, as this can sometimes reduce the concentration of interfering compounds more than the analyte.[10] |
| Suboptimal MS Parameters: The ionization source, voltages, or gas flows are not optimized for this compound. | - Perform a tuning and calibration of the mass spectrometer.[10]- Optimize ionization parameters (e.g., ESI, APCI) specifically for this compound.[10] | |
| Inconsistent/Irreproducible Results | Sample Inhomogeneity: The subsamples being analyzed are not representative of the bulk sample. | - Ensure the bulk sample is thoroughly homogenized before taking aliquots for extraction. |
| Analyte Instability in Autosampler: this compound may be degrading in the autosampler vials while waiting for injection. | - Keep the autosampler temperature low (e.g., 4°C).- Limit the time samples spend in the autosampler before analysis. | |
| Method Not Robust: Small variations in experimental conditions (e.g., mobile phase pH, temperature) are causing significant changes in results. | - During method development, perform robustness testing by intentionally making small variations to method parameters to assess their impact.[16] |
Quantitative Data Summary
Table 1: Comparison of Typical Validation Parameters for Anthocyanin Quantification Methods
| Parameter | HPLC-DAD | UPLC-DAD | LC-MS/MS |
| Limit of Detection (LOD) | 0.01–3.7 µg/mL[1] | 0.06–0.40 μg/mL[1] | < 2.3 ng/mL[14] |
| Limit of Quantification (LOQ) | 0.03–8.5 µg/mL[1] | 0.12–1.20 μg/mL[1] | < 8.1 ng/mL[14] |
| Linearity (r²) | > 0.99[16] | > 0.99[7] | > 0.99[14] |
| Precision (CV%) | < 15%[8] | < 15%[7] | < 15% (can be < 20% for physiological samples)[14] |
| Accuracy/Recovery | 85-115% | 85-115% | 54-108% (in plasma)[14] |
Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Overview of Common Extraction Conditions for Anthocyanins from Plant Matrices
| Parameter | Condition | Rationale |
| Sample Pre-treatment | Freeze-drying and grinding to a fine powder.[7] | Increases surface area for efficient solvent penetration. |
| Extraction Solvent | Methanol or Ethanol, acidified with Formic Acid (1-2%) or HCl (0.1%).[7] | Acidification maintains the stable flavylium cation form of anthocyanins. |
| Extraction Method | Sonication (10-15 min) or Maceration.[7][12] | Physical disruption of cell walls to release anthocyanins. |
| Purification | Centrifugation (4000-10,000 x g) followed by filtration (0.22 µm syringe filter).[7] | Removes particulate matter before injection. |
| Concentration | Rotary evaporation at a temperature below 40°C.[7] | Gently removes solvent without degrading the heat-sensitive anthocyanins. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is a general guideline for purifying this compound extracts from complex matrices to reduce interferences.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of acidified water (e.g., water with 0.1% HCl). Do not allow the cartridge to dry out.
-
Sample Loading: Load the crude, filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other highly polar interferences. Follow with a wash of 10 mL of ethyl acetate to remove less polar interferences.
-
Elution: Elute the this compound and other anthocyanins from the cartridge using 5 mL of acidified methanol.
-
Drying and Reconstitution: Evaporate the eluted solvent under a gentle stream of nitrogen or using a rotary evaporator at <40°C. Reconstitute the dried extract in a known volume of mobile phase A for LC analysis.
Protocol 2: UPLC-DAD Method for this compound Quantification
This protocol provides a starting point for the chromatographic separation of this compound.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 5% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 30% B
-
15-17 min: Linear gradient from 30% to 50% B
-
17-18 min: Hold at 50% B
-
18-20 min: Return to 5% B and equilibrate for the next injection.
-
Note: This gradient is a starting point and should be optimized for your specific sample matrix and co-eluting compounds.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Decision tree for troubleshooting co-elution.
Caption: Factors affecting this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Petunidin degradation products and their identification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with petunidin. It addresses common issues encountered during experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly found?
This compound (Pt) is a natural, water-soluble organic compound classified as an O-methylated anthocyanidin.[1] It is derived from delphinidin and contributes to the dark red and purple colors of many plants.[1] this compound is found in various red berries, such as chokeberries and Saskatoon berries, as well as in different grape species (Vitis vinifera and Vitis rotundifolia).[1] It is also responsible for the color of petals in many flowers and the deep purple hue of "Indigo Rose" tomatoes when exposed to sunlight.[1] In nature, it often exists in glycosidic forms, such as this compound-3-O-glucoside and this compound-3-O-galactoside.[1][2]
Q2: What are the primary degradation products of this compound?
The degradation of this compound, like other anthocyanins, typically involves the cleavage of its C-ring. This process is initiated by the hydration of the flavylium cation to form a colorless carbinol pseudobase, which then isomerizes to a chalcone.[3][4] This chalcone intermediate is unstable and subsequently breaks down, yielding two primary types of smaller phenolic compounds:
-
An A-ring derivative: Commonly identified as phloroglucinaldehyde or 1,3,5-benzenetriol.[4][5]
-
A B-ring derivative: Based on this compound's structure, this would be gallic acid (3,4,5-trihydroxybenzoic acid) or a related compound.
The exact products can vary depending on the specific degradation conditions (e.g., thermal vs. oxidative).
Q3: What environmental factors have the most significant impact on this compound stability?
The stability of this compound is highly sensitive to a range of environmental factors.[6][7] Key factors that can accelerate its degradation include:
-
pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases, its stability decreases significantly.[6][8][9]
-
Temperature: Elevated temperatures dramatically accelerate the rate of degradation.[3][6][10]
-
Light: Exposure to light, particularly UV radiation, can induce degradation.[4][9]
-
Oxygen: The presence of oxygen can lead to direct oxidative degradation or enzyme-mediated degradation, often resulting in browning.[4][6]
-
Other Chemical Compounds: The presence of co-pigments, metal ions, ascorbic acid, and sulfites can also influence this compound's stability, either by protecting it or accelerating its breakdown.[6]
Q4: How does pH specifically alter the structure and stability of this compound?
The pH of the solution dictates the chemical form and color of this compound. At a low pH (typically below 3), it exists predominantly as the stable, red-colored flavylium cation.[8] As the pH rises, it undergoes structural transformations:
-
pH 4-6: A hydration reaction occurs, forming the colorless carbinol (or pseudobase) and the purple quinoidal base. These forms exist in equilibrium.[6]
-
pH > 7: The molecule can further transform into a yellow chalcone structure.[6]
The carbinol and chalcone forms are significantly less stable and are prone to irreversible degradation into the A-ring and B-ring products.[6][8]
Q5: What are the standard analytical techniques for identifying this compound and its degradation products?
A combination of chromatographic and spectrometric techniques is typically employed for the separation and identification of this compound and its degradation products. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode Array Detector (DAD) for quantification and preliminary identification based on UV-Vis spectra. A C18 column is typically used for separation.[4][11]
-
Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), it provides molecular weight and fragmentation data, which is crucial for the definitive identification of degradation products.[5][11] Techniques like MALDI-ToF MS have also been successfully used.[2][12]
-
Nuclear Magnetic Resonance (NMR): Used for the complete structural elucidation of novel or unknown degradation compounds.[5][13]
Troubleshooting Guides for Experimental Analysis
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the cause and solution?
Peak tailing for anthocyanins like this compound is often caused by interactions between the analyte and residual silanol groups on the silica-based column packing.[14]
-
Cause: At mid-range pH, silanol groups (Si-OH) on the column can become deprotonated (Si-O-), creating active sites that interact with the positively charged flavylium cation of this compound. This secondary interaction leads to tailing.[14]
-
Solution:
-
Lower the Mobile Phase pH: Operate at a low pH (typically ≤ 3.0). This ensures the silanol groups remain fully protonated and neutral, minimizing unwanted interactions.[14]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have most of the residual silanol groups chemically deactivated, which significantly reduces tailing.[14]
-
Check for Column Voids: A void at the column inlet, caused by pressure shocks or use under harsh pH conditions, can disrupt the flow path and cause peak distortion. If a void is suspected, the column may need to be replaced.[14]
-
Q2: My baseline is drifting during the HPLC gradient analysis of this compound samples. How can I fix this?
Baseline drift is a common issue in gradient HPLC and can obscure small peaks and affect integration accuracy.
-
Potential Causes & Solutions:
-
Column Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions. Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase until a stable baseline is achieved before injection.[14][15]
-
Mobile Phase Contamination: One of the mobile phase solvents may be contaminated or of low quality. Use high-purity HPLC-grade solvents and ensure proper filtration.[15]
-
Temperature Fluctuations: Ensure the column is in a thermostatted compartment to maintain a constant temperature, as temperature changes can cause the baseline to drift.[16]
-
Mobile Phase Degassing: Inefficient degassing can lead to bubble formation in the pump or detector, causing baseline disturbances. Degas the mobile phase thoroughly using an ultrasonic bath or an inline degasser.[14]
-
Q3: I am seeing broad peaks and poor resolution between this compound and other compounds. What are the potential causes?
Broad peaks lead to poor resolution and inaccurate quantification.
-
Potential Causes & Solutions:
-
Column Contamination/Age: The column may be contaminated or at the end of its life. Try flushing the column with a strong solvent (see Protocol 3) or replace it if necessary.[17][18]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
-
Low Flow Rate: An excessively low flow rate can increase diffusion and lead to broader peaks. Ensure the flow rate is optimized for your column dimensions.[16]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Try diluting the sample.[18]
-
Q4: The backpressure in my HPLC system is unusually high after several runs with this compound samples. What should I check?
High backpressure can damage the pump and column. The issue is likely due to a blockage in the system.
-
Troubleshooting Steps:
-
Isolate the Source: Systematically remove components from the flow path (starting with the column) to identify the source of the pressure. If the pressure drops significantly after removing the column, the blockage is in the column.[17]
-
Blocked Column Frit: Particulates from the sample or mobile phase may have clogged the inlet frit of the column. Try back-flushing the column at a low flow rate. If this fails, the frit may need to be replaced.[17]
-
System Blockage: If the pressure remains high without the column, the blockage could be in the injector, connecting tubing, or guard column. Check and clean or replace these components as needed.[18]
-
Prevention: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulate matter from entering the system. Using a guard column can also protect the analytical column from contamination.[16][17]
-
Data Presentation
Table 1: Mass Spectrometry Data for Identification of this compound and its Derivatives
This table provides mass-to-charge ratios (m/z) commonly used for the identification of this compound and its glycoside form in positive ion mode mass spectrometry.
| Compound | Form | Molecular Weight (Da) | Observed m/z | Source |
| This compound | Aglycone | 317.27 | 317.1 | [12] |
| This compound-3-O-glucoside | Glycoside | 479.41 | 479.1 | [2][12] |
Note: The observed m/z corresponds to the [M+H]+ ion for the aglycone and the molecular ion from MALDI-ToF for the glycoside.
Table 2: Influence of Environmental Factors on this compound Stability
This table summarizes the general effects of key environmental factors on the degradation rate of this compound.
| Factor | Condition | Effect on Stability | Consequence | Source |
| pH | Increase from acidic to neutral/alkaline | Decreases | Color loss, irreversible degradation | [6][9] |
| Temperature | Increase | Decreases | Accelerated degradation, browning | [10][19] |
| Light | Presence of UV/Visible Light | Decreases | Fading, accelerated degradation | [9] |
| Oxygen | Presence | Decreases | Oxidative degradation, browning | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Degradation Kinetics
This protocol allows for the monitoring of this compound degradation by measuring the change in absorbance over time under controlled conditions.[8]
-
Materials:
-
This compound standard
-
UV-Vis Spectrophotometer
-
Citrate-phosphate buffers (pH 3, 5, 7)
-
Water bath or incubator
-
Solvent for stock solution (e.g., acidified ethanol)
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare buffer solutions at the desired pH values. Pre-incubate them in a water bath at the desired study temperature (e.g., 50°C, 70°C, 90°C).
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to each buffer to achieve a starting absorbance of ~1.0 at its λmax (approx. 535 nm at low pH).
-
Immediately take the first absorbance reading (time = 0) at the λmax.
-
Incubate the samples at the set temperature and take absorbance readings at regular intervals (e.g., every 15 minutes).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) is the negative of the slope of this line. The half-life (t½) can be calculated as 0.693/k.
-
Protocol 2: Identification of this compound Degradation Products using HPLC-DAD-MS
This protocol outlines a general method for separating and identifying degradation products from a stressed this compound sample.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant buffer (e.g., pH 5).
-
Subject the solution to stress conditions (e.g., heat at 90°C for 2 hours) to induce degradation.
-
Cool the sample and filter it through a 0.22 µm syringe filter before injection.
-
-
HPLC-DAD Conditions (Example): [11]
-
Column: C18 reversed-phase column (e.g., 100 x 3.0 mm, 5 µm).
-
Mobile Phase A: Water with 1% formic acid.
-
Mobile Phase B: Acetonitrile with 1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 2%), ramp up to a high percentage (e.g., 98%) over 10-15 minutes to elute all compounds.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
DAD Detection: Monitor at 280 nm (for phenolic acids), 320 nm (for chalcones), and 525 nm (for intact anthocyanins).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan to detect molecular ions and tandem MS (MS/MS) on major peaks to obtain fragmentation patterns for structural confirmation.
-
-
Data Analysis:
-
Compare the retention times and UV-Vis spectra of peaks in the degraded sample to an unstressed this compound standard.
-
Analyze the mass spectra to determine the molecular weight of potential degradation products (e.g., gallic acid, phloroglucinaldehyde) and compare their fragmentation patterns with known standards or literature data.
-
Mandatory Visualizations
Caption: General degradation pathway of this compound via chalcone formation.
Caption: Experimental workflow for this compound degradation analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of Anthocyanins in Red Grape, Plum and Capulin by MALDI-ToF MS [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, 1429-30-7 [thegoodscentscompany.com]
- 14. benchchem.com [benchchem.com]
- 15. ijnrd.org [ijnrd.org]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. agilent.com [agilent.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Petunidin Separation in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of petunidin using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound separation on a C18 column?
A typical mobile phase for separating this compound and other anthocyanins on a C18 column consists of a gradient elution using an acidified aqueous solution (Mobile Phase A) and an organic solvent (Mobile Phase B).[1]
-
Mobile Phase A (Aqueous): HPLC-grade water acidified to a pH of 2-3. This low pH is crucial for maintaining this compound in its stable flavylium cation form.[1][2] Common acidifiers include formic acid, phosphoric acid, or trifluoroacetic acid.[3][4]
-
Mobile Phase B (Organic): Acetonitrile is the most frequently used organic modifier due to its low viscosity and UV transparency. Methanol can also be utilized.[1]
Q2: Why is an acidic mobile phase necessary for this compound analysis?
An acidic mobile phase is essential to ensure that this compound, an anthocyanin, exists predominantly in its colored and stable flavylium cation form.[3] At higher pH values, this compound can undergo structural changes, leading to broad or tailing peaks due to the presence of multiple forms with different retention characteristics.[2] Acidification suppresses the ionization of silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can cause peak tailing.[2]
Q3: Should I use an isocratic or gradient elution for this compound separation?
For complex samples containing multiple anthocyanins, a gradient elution is generally recommended.[5] A gradient, where the concentration of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities. An isocratic elution, which uses a constant mobile phase composition, may be suitable for simpler samples where this compound is one of the few components.[6]
Q4: How can I improve the resolution between this compound and other closely eluting anthocyanins?
Poor resolution between structurally similar anthocyanins like this compound, delphinidin, and cyanidin is a common issue.[4] To improve separation:
-
Optimize the Gradient: Employ a shallower gradient, meaning a slower increase in the organic solvent concentration. This can enhance the separation of peaks that are close together.[1][4]
-
Adjust the Mobile Phase Composition: While acetonitrile is common, switching to or incorporating methanol can alter the selectivity of the separation.
-
Modify the pH: Fine-tuning the pH of the aqueous mobile phase can influence the ionization and retention of the analytes, potentially improving resolution.
-
Lower the Flow Rate: Reducing the flow rate can lead to better peak separation, although it will increase the analysis time.[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks of this compound and other analytes.
-
Inability to accurately quantify individual components.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[1] |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is sufficiently low (typically pH 2-3) to maintain the stable flavylium cation form of this compound.[1] |
| Suboptimal Organic Solvent | Evaluate both acetonitrile and methanol as the organic modifier. Their different selectivities can impact resolution. |
| High Flow Rate | Reduce the flow rate. This can lead to better separation, albeit with a longer analysis time.[1] |
| Column Overload | Dilute the sample and inject a smaller volume to prevent overloading the column. |
Troubleshooting Workflow for Poor Peak Resolution
Caption: A troubleshooting workflow for improving HPLC peak resolution.
Issue 2: Tailing Peaks
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
| Possible Cause | Solution |
| Secondary Silanol Interactions | Ensure the mobile phase pH is low enough (pH 2-3) to suppress the ionization of free silanol groups on the stationary phase.[2] Consider using an end-capped column. |
| Column Contamination | Flush the column with a strong solvent like 100% acetonitrile or methanol to remove strongly retained impurities.[1][4] |
| Presence of Metal Ions | Metal contamination in the sample or system can chelate with anthocyanins. Use high-purity solvents and consider adding a small amount of a chelating agent like EDTA to the sample.[1] |
| Column Void | A void at the head of the column can distort peak shape. This typically requires column replacement.[1] |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.[4] |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Variable retention times for this compound across different injections.
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[1] |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Evaporation of the organic component can alter the mobile phase composition and affect retention times. |
| Pump Malfunction | Check for leaks in the pump and ensure it is delivering a consistent flow rate. Erratic pump performance can lead to retention time shifts.[7] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times. |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each batch. Minor variations in composition can lead to shifts in retention. |
Logical Relationship of Troubleshooting Steps
Caption: A logical approach to troubleshooting HPLC issues.
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Aqueous Mobile Phase (A):
-
Measure 1 L of HPLC-grade water into a clean glass reservoir.
-
Carefully add a sufficient amount of acidifier (e.g., formic acid or phosphoric acid) to adjust the pH to the desired level (typically 2.0-3.0). Use a calibrated pH meter for accurate measurement.
-
For example, to prepare a 0.5% (v/v) phosphoric acid solution, add 5 mL of concentrated phosphoric acid to 995 mL of water.[3]
-
-
Organic Mobile Phase (B):
-
Measure 1 L of HPLC-grade acetonitrile or methanol into a separate clean glass reservoir.
-
-
Degassing:
-
Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise and pump issues.[2]
-
-
System Setup:
-
Place the mobile phase lines into the appropriate reservoirs, ensuring the inlet frits are fully submerged.
-
Protocol 2: Example Gradient Elution Program
This is a general starting point and should be optimized for your specific application and column.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 75 | 25 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column: C18, 4.6 x 250 mm, 5 µm particle size[1]
-
Detection Wavelength: 520-530 nm[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, this compound, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. wjpsonline.com [wjpsonline.com]
How to prevent Petunidin oxidation during sample preparation.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to minimize Petunidin oxidation during sample preparation. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a naturally occurring anthocyanidin, a type of flavonoid pigment responsible for the purple-red colors in many plants.[1] Its chemical structure contains multiple hydroxyl (-OH) groups, which are susceptible to oxidation.[2] This oxidation process can be accelerated by factors such as pH, temperature, light, and the presence of oxygen, leading to the degradation of the molecule and a loss of its characteristic color and biological activity.[3][4]
Q2: What is the optimal pH for this compound stability during sample preparation?
This compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH below 3.[5][6] In this pH range, it exists predominantly in its most stable form, the red-colored flavylium cation.[4][5] As the pH increases towards neutral and alkaline levels, this compound undergoes structural changes to less stable forms that are more prone to degradation.[4][5] Therefore, it is critical to maintain a low pH throughout the extraction and sample handling process.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures significantly accelerate the degradation of this compound.[5][7] The degradation process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[8][9] It is recommended to perform all extraction and preparation steps at low temperatures, for example, on ice or in a cold room. For long-term storage, samples should be kept at -20°C or below.[1][10]
Q4: What is the impact of light on this compound stability?
Exposure to light, especially UV light, can cause significant degradation of this compound.[5][7] One study showed that anthocyanin-rich fruit extracts lost 97.4% of their color after just 10 days of exposure to direct sunlight.[11] It is crucial to protect samples from light at all stages of preparation and storage by using amber-colored vials, wrapping containers in aluminum foil, and working in a dimly lit environment whenever possible.[1]
Q5: Should I use antioxidants in my extraction solvent? What about ascorbic acid?
While the use of antioxidants is a common strategy to prevent oxidation, the role of ascorbic acid (Vitamin C) in this compound stability is complex. Although an antioxidant, ascorbic acid can, under certain conditions, accelerate the degradation of anthocyanins.[3][12] The protective effect of other antioxidants present in a crude extract can sometimes mitigate this negative effect.[12] If the goal is to preserve the native this compound, it is often recommended to rely on other protective measures like low pH, low temperature, and exclusion of oxygen rather than adding external antioxidants that might interfere with downstream analysis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Rapid color loss (fading from purple/red to colorless or brownish) | High pH of the extraction solvent or sample buffer. | Ensure the pH of all solutions is below 3. Use acidified solvents for extraction (e.g., methanol or ethanol with 0.1% formic or acetic acid).[2][13] |
| Exposure to high temperatures. | Perform all sample preparation steps on ice or at 4°C. Avoid any heating steps unless absolutely necessary for the protocol.[5][7] | |
| Exposure to light. | Work in a dimly lit area and use amber-colored tubes or wrap tubes in foil. Store samples in the dark.[1][11] | |
| Presence of oxygen. | Degas solvents before use. Consider working in a glove box or using an inert gas like nitrogen or argon to blanket the sample during preparation and storage.[14][15] | |
| Precipitate formation in the sample | This compound instability and degradation at neutral or alkaline pH. | Maintain a low pH (below 3) to keep this compound in its stable, soluble flavylium cation form.[1][5] |
| Inconsistent results between replicates | Inconsistent exposure to light, temperature, or oxygen between samples. | Standardize the sample preparation workflow to ensure all samples are treated identically. Minimize the time between extraction and analysis. |
| Degradation during storage. | Store samples at -20°C or -80°C immediately after preparation. Avoid repeated freeze-thaw cycles.[1][10] |
Quantitative Data Summary
The stability of anthocyanins like this compound is highly dependent on temperature and pH. The following table summarizes the degradation kinetics under different conditions.
| Compound Class | Temperature (°C) | pH | Half-life (t₁/₂) | Degradation Rate Constant (k) | Reference |
| Anthocyanins | 25 | 2.0 - 5.0 | Degradation increases with pH | - | [1] |
| Anthocyanins | 30 | Acidic | - | - | [8] |
| Anthocyanins | 40 | Acidic | Half-life can be shortened by nearly double compared to 30°C | Rate constant can nearly double compared to 30°C | [8] |
| Anthocyanins | 50 | Acidic | - | - | [16] |
| Anthocyanins | 80 | Acidic | - | - | [16] |
| Cyanidin-3-glucosylrutinoside | 80 | Acidic | 32.10 min | 2.2 x 10⁻² min⁻¹ | [9] |
| Cyanidin-3-glucosylrutinoside | 120 | Acidic | - | 8.5 x 10⁻² min⁻¹ | [9] |
Note: The data presented is for anthocyanins in general or closely related compounds, as specific kinetic data for this compound under a wide range of conditions is not always available. The trend of accelerated degradation with increasing temperature and pH is consistent for all anthocyanins.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a method for extracting this compound from plant tissues while minimizing oxidation.
-
Sample Homogenization:
-
Freeze the plant material in liquid nitrogen immediately after harvesting to halt enzymatic degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Prepare an acidified extraction solvent of 80% methanol or ethanol in water containing 0.1% formic acid (v/v). Pre-chill the solvent to 4°C.
-
Add the extraction solvent to the powdered plant material at a ratio of 10:1 (solvent volume: sample weight).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on a shaker at 4°C in the dark for 2 hours.
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound extract.
-
-
Storage:
-
For short-term storage (less than 24 hours), keep the extract at 4°C in the dark.
-
For long-term storage, aliquot the extract into amber-colored vials, flush with nitrogen or argon gas before capping, and store at -80°C.[15]
-
Visualizations
Caption: pH-dependent degradation pathway of this compound.
Caption: Recommended workflow for this compound sample preparation to prevent oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ftb.com.hr [ftb.com.hr]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 14. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 15. avantiresearch.com [avantiresearch.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution of Petunidin in chromatography.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Petunidin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing poor resolution and co-eluting with other anthocyanins?
Poor resolution between this compound and other structurally similar anthocyanins, such as delphinidin and malvidin, is a common challenge due to their similar chemical structures. Several factors can contribute to this issue:
-
Suboptimal Mobile Phase Composition: The pH and organic solvent composition of the mobile phase are critical for achieving adequate separation. For this compound and other anthocyanins, a low pH (typically below 3) is necessary to maintain the stable flavylium cation form, which results in better peak shape.[1] Acetonitrile is often preferred over methanol as the organic modifier because it can offer better selectivity for anthocyanin separation.[1]
-
Inappropriate Gradient Elution: A steep gradient may not provide sufficient time to separate closely eluting compounds. A shallower gradient can often improve the resolution between this compound and other similar molecules.[1][2]
-
Incorrect Column Selection: The choice of HPLC column is crucial. C18 columns are the most commonly used for anthocyanin analysis.[2] Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and improved resolution, though they may require a UHPLC system.[1]
Q2: My this compound peak is tailing. What are the potential causes and how can I resolve this?
Peak tailing for this compound is often an indication of secondary interactions with the stationary phase or issues with the mobile phase.
-
Silanol Interactions: At a mobile phase pH above 3, residual silanol groups on the silica-based column packing can become ionized and interact with the polar this compound molecule, leading to tailing.[3] Operating at a low pH (≤ 3) helps to keep these silanol groups protonated and reduces these interactions.[3] Using a modern, end-capped C18 column can also minimize this effect.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent, such as 100% acetonitrile or methanol, can help remove these contaminants.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[1][4] Diluting the sample or reducing the injection volume can often resolve this issue.[1]
Q3: I am observing broad peaks for this compound. What could be the cause?
Broad peaks can lead to decreased resolution and sensitivity. Common causes include:
-
Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long tubing, large detector flow cell) can contribute to peak broadening.[5] Minimizing the length and internal diameter of tubing can help reduce this effect.[6]
-
Column Degradation: Over time, the column's stationary phase can degrade, or a void can form at the column inlet, leading to broader peaks.[6][7] If other troubleshooting steps fail, replacing the column may be necessary.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to broaden.[5] Whenever possible, the sample should be dissolved in the initial mobile phase.
Q4: My this compound retention time is shifting between injections. What should I investigate?
Inconsistent retention times can make peak identification and quantification unreliable.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.[2]
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic solvent. Preparing fresh mobile phase daily is recommended.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[8] Using a column oven to maintain a stable temperature is crucial for reproducible results.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak resolution for this compound.
Caption: A step-by-step workflow for troubleshooting this compound peak resolution.
Data Summary: Recommended HPLC Parameters
The following table summarizes recommended starting parameters for the chromatographic analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18, ≤ 5 µm particle size (e.g., 250 x 4.6 mm) | C18 is the standard stationary phase for anthocyanin separation due to its ability to retain these compounds based on hydrophobicity.[2] Smaller particle sizes offer higher efficiency and resolution.[1] |
| Mobile Phase A | Water with an acid modifier (e.g., 0.3-10% formic acid or 0.3% phosphoric acid) | A low pH is crucial for the stability and peak shape of this compound by maintaining its flavylium cation form.[1][2][9][10][11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better selectivity for separating anthocyanins compared to methanol.[1] |
| Gradient | A shallow gradient (e.g., starting with a low percentage of B and gradually increasing) | A shallow gradient is often necessary to resolve structurally similar anthocyanins like this compound.[1][2] |
| Flow Rate | 0.4 - 1.0 mL/min | A lower flow rate can improve resolution but will increase the analysis time.[12] |
| Column Temperature | 30 - 50 °C | Increasing the temperature can improve efficiency, but high temperatures can lead to the degradation of this compound.[1] Precise temperature control is important for reproducibility.[8] |
| Detection Wavelength | 520 nm | This is the typical maximum absorbance wavelength for anthocyanins, providing good sensitivity.[9][10][11] |
Experimental Protocol: General Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound in samples such as plant extracts.
-
Sample Preparation:
-
For solid samples, extract the anthocyanins using a solvent such as methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to enhance stability and extraction efficiency.
-
Use sonication or vortexing to ensure thorough extraction.
-
Centrifuge the extract to remove any solid particles.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-40 min: 5-30% B (linear gradient)
-
40-45 min: 30-50% B (linear gradient)
-
45-50 min: 50-5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 520 nm.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time and UV-Vis spectrum with a pure standard.
-
Integrate the peak area for quantification.
-
Assess peak purity to check for co-elution, especially if a DAD is used.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. halocolumns.com [halocolumns.com]
- 6. benchchem.com [benchchem.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ymcamerica.com [ymcamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry [pubmed.ncbi.nlm.nih.gov]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Methods to increase the yield of Petunidin extraction from plants.
Welcome to the technical support center for the optimization of Petunidin extraction from natural sources. This guide provides troubleshooting information, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their extraction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and optimization of this compound and other anthocyanins.
Q1: Why is my this compound yield consistently low? What are the primary parameters I should check?
A: Low yield is a common issue that can be attributed to several factors. The most critical parameters to optimize are the extraction solvent, pH, temperature, and solid-to-liquid ratio.[1]
-
Solvent Choice: this compound, like other anthocyanins, is a polar molecule. The most effective solvents are typically polar organic solvents like methanol or ethanol, often mixed with water.[1]
-
Acidification: The addition of a small amount of acid (e.g., formic, citric, or hydrochloric acid) is crucial to stabilize the this compound molecule in its colored flavylium cation form, which is most stable at a low pH, typically between 1 and 3.[1][2] Using strong, concentrated acids may lead to destabilization.[1]
-
Temperature: Moderate heat can increase extraction efficiency by improving solvent penetration and mass transfer. However, excessively high temperatures can lead to the degradation of anthocyanins.[1] For Ultrasound-Assisted Extraction (UAE), temperatures up to 75°C can be used without significant degradation, while for Pressurized Liquid Extraction (PLE), the stability limit is around 100°C.[3][4]
-
Solid-to-Liquid Ratio: An insufficient volume of solvent can lead to saturation before all the this compound is extracted.[1] Experimenting with different ratios is recommended to ensure a homogenous mixture and efficient extraction.[1]
-
Particle Size: Proper sample preparation, including grinding the dried plant material into a fine powder, is essential to increase the surface area available for extraction.[1]
Q2: My extract is changing color or losing its color. What causes this degradation, and how can I prevent it?
A: Color loss indicates the degradation of the anthocyanin structure. This is highly dependent on pH, temperature, light, and oxygen exposure.[1]
-
pH Instability: Anthocyanins are most stable in acidic conditions (pH < 3).[1] As the pH increases above 5, their stability rapidly decreases, leading to the formation of colorless or blue forms and subsequent color loss.[1] Ensure your extraction solvent is and remains acidified throughout the process and storage.
-
Thermal Degradation: High temperatures and long extraction times accelerate degradation.[1] Use the minimum effective temperature for the shortest possible time.
-
Light and Oxygen Exposure: Exposure to UV or visible light and the presence of oxygen can cause oxidation and degradation.[1] It is recommended to protect samples from light by using amber vials or working in low-light conditions and to degas solvents or work under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1]
Q3: Which extraction method is the most effective for increasing this compound yield?
A: There is no single "best" method, as the optimal choice depends on the plant material, available equipment, and desired scale. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional maceration for their efficiency and shorter extraction times.[1]
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to increased yield with reduced extraction time and temperature.[5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample matrix directly, causing cell rupture and accelerating the release of bioactive compounds.[1][7] This method significantly reduces extraction time.[8]
-
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to maintain the solvent in a liquid state, which enhances extraction efficiency. However, care must be taken to keep temperatures below 100°C to avoid anthocyanin degradation.[1][3]
Q4: I'm having trouble with co-eluting peaks during HPLC analysis of my extract. How can I resolve this?
A: Co-elution can be addressed by systematically modifying your chromatographic method.
-
Confirm Co-elution: First, ensure the issue is co-elution and not a problem with the column or system. Look for asymmetrical or broad peaks with shoulders.[9]
-
Modify Mobile Phase: Try changing the organic modifier (e.g., switch from methanol to acetonitrile or vice versa) as they have different selectivities.[9] Adjusting the pH of the aqueous mobile phase with different acid modifiers (e.g., formic acid, acetic acid) can also alter the retention of interfering compounds.[9]
-
Adjust Gradient: Modifying the gradient slope can help separate closely eluting peaks. A shallower gradient provides more time for separation.[9]
-
Optimize Flow Rate and Temperature: A lower flow rate can sometimes improve resolution.[9] Changing the column temperature can also affect selectivity.[9]
Data on Extraction Parameters and Yields
Table 1: Effect of Key Parameters on this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | pH < 3 | High Stability (Red flavylium cation form) | Maintain an acidic environment (pH 1-3) during extraction and storage.[1] |
| pH > 5 | Rapid Degradation (Colorless or blue forms) | Avoid neutral or alkaline conditions.[1] | |
| Temperature | > 75°C (UAE) | Potential degradation | Use minimal effective temperature for the shortest duration.[1][3] |
| > 100°C (PLE) | Significant degradation | Keep temperatures below the degradation threshold for the chosen method.[3][4] | |
| Light | UV or visible light | Degradation and color loss | Protect samples from light using amber vials or by working in low-light conditions.[1] |
| Oxygen | Presence of O₂ | Oxidation and degradation | Degas solvents or work under an inert atmosphere (e.g., nitrogen).[1] |
| Structure | Acylated forms | More stable than non-acylated forms | If possible, select plant sources known to have higher concentrations of acylated anthocyanins.[3] |
Table 2: Comparative Analysis of this compound/Anthocyanin Extraction Techniques
| Extraction Technique | Plant Source | Solvent System | Temperature (°C) | Time | Total Anthocyanin Yield | Reference(s) |
| Conventional Solvent Extraction (CSE) | Red Grape Skins | Methanol/Water/Formic Acid (60:37:3 v/v/v) | Ambient | 1 hour | 50.2 ± 0.4 mg/g DW | [10] |
| Ultrasound-Assisted Extraction (UAE) | Red Grape Skins | Not specified | up to 75 | Not specified | Anthocyanins are stable up to 75°C with this method. | [1][3] |
| Mulberry | 63.8% Methanol with 1% TFA | 43.2 | 40 min | Optimized for total anthocyanins. | [11] | |
| Microwave-Assisted Extraction (MAE) | Onion Peel | 75% Ethanol | Not specified | 5 min | 21.99 mg/g | [1] |
| Grape Skins | 40% Methanol in water | 100 | 5 min | Method reduces extraction time from 5 hours to 5 minutes. | [8] | |
| Pressurized Liquid Extraction (PLE) | Red Grape Skins | Not specified | up to 100 | Not specified | Anthocyanins are stable up to 100°C with this method. | [3] |
| Supercritical Fluid Extraction (SFE) | Jamun Fruit | CO₂ with Ethanol co-solvent | 50 | Not specified | Optimized for total anthocyanins. | [10] |
Note: Yields are highly dependent on the specific plant matrix and experimental conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (CSE) / Maceration
This protocol provides a general methodology for the maceration-based extraction of this compound.
-
Sample Preparation:
-
Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 1.0 g).
-
Suspend the powder in an acidified solvent (e.g., methanol with 1% HCl or 70% ethanol with 1% citric acid) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[10]
-
-
Incubation:
-
Separation and Concentration:
-
Separate the extract from the solid residue by filtration or centrifugation (e.g., 4000 rpm for 15 minutes).[10][13]
-
Collect the supernatant. Repeat the extraction on the solid residue to ensure complete recovery and combine the supernatants.[13]
-
Remove the solvent from the combined extract using a rotary evaporator under reduced pressure to yield the crude this compound extract.[10]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for enhancing this compound extraction using ultrasonication.
-
Sample Preparation:
-
Prepare the dried, powdered plant material as described in the CSE protocol.[5]
-
-
Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 1.0 g) and place it in an extraction vessel.
-
Add the acidified solvent (e.g., 60-80% ethanol in water, acidified to pH 2-3) at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).[5]
-
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic water bath or immerse an ultrasonic probe into the mixture.[10][14]
-
Apply ultrasound at a specific power (e.g., 100-400 W) and temperature (e.g., 40-60°C) for a defined period (e.g., 20-60 minutes).[5] These parameters should be optimized for your specific sample.
-
-
Post-Extraction Processing:
-
After sonication, separate the extract from the solid material by centrifugation or filtration.[5]
-
Collect the supernatant for analysis or further purification. The solvent can be removed using a rotary evaporator.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol provides a general method for rapid this compound extraction using microwave energy.
-
Sample Preparation:
-
Prepare the dried, powdered plant material as described in the CSE protocol.
-
-
Extraction:
-
Microwave Irradiation:
-
Post-Extraction Processing:
-
After the extraction is complete and the vessel has cooled, filter or centrifuge the mixture to separate the extract from the solid residue.[10]
-
The collected extract is ready for analysis or solvent evaporation.
-
Visualizations
Caption: A generalized experimental workflow for extracting and quantifying this compound from plant sources.
Caption: A decision-making diagram for troubleshooting low this compound extraction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of process parameters in microwave-assisted extraction on the anthocyanin-enriched extract from Rhodomyrtus tomentosa (Ait.) Hassk and its storage conditions on the kinetic degradation of anthocyanins in the extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. google.com [google.com]
Addressing matrix effects in LC-MS/MS analysis of Petunidin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Petunidin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, sugars, and other small molecules originating from the sample's biological or food source. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method. For instance, in biological matrices like plasma, phospholipids are a primary cause of ion suppression.
Q2: How can I quantitatively evaluate the matrix effect for my this compound analysis?
A2: The most widely used method for the quantitative assessment of matrix effects is the post-extraction spike method. This involves comparing the peak area of a pure this compound standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement. It is advisable to perform this evaluation at both low and high concentrations of this compound.
Q3: What are the principal strategies to mitigate matrix effects in this compound analysis?
A3: The three primary strategies to overcome matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the sample prior to LC-MS/MS analysis. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Chromatographic Separation: To optimize the separation of this compound from co-eluting matrix components. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient elution profile.
-
Use of Internal Standards: To compensate for signal variations caused by matrix effects. The use of a stable isotope-labeled (SIL) internal standard of this compound is considered the gold standard for accurate quantification.
Q4: Which sample preparation technique is most suitable for reducing matrix effects for this compound in food samples?
A4: Both Solid-Phase Extraction (SPE) and QuEChERS can be effective in minimizing matrix effects for anthocyanins like this compound in food matrices. The choice is dependent on the specific matrix and the desired throughput. QuEChERS is often faster and consumes less solvent, making it well-suited for high-throughput analysis of a variety of analytes in fruits and vegetables. For complex matrices, SPE, particularly using mixed-mode cation-exchange cartridges, can provide a more thorough cleanup by leveraging both reversed-phase and ion-exchange mechanisms to isolate anthocyanins.
Q5: Where can I obtain a stable isotope-labeled (SIL) internal standard for this compound?
A5: The availability of commercial, ready-to-use SIL-Petunidin may be limited. Researchers often need to custom synthesize these standards. Companies specializing in stable isotope-labeled compounds may offer custom synthesis services. It is recommended to search the catalogs of chemical suppliers that specialize in analytical standards and isotopically labeled compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low this compound signal intensity (Ion Suppression) | Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) with a mixed-mode cation-exchange sorbent. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering peaks. Experiment with a different column chemistry (e.g., C18, Phenyl-Hexyl). 3. Dilute the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in replicate injections | Inconsistent matrix effects between injections. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for reliable normalization of the signal. 2. Ensure Complete Homogenization: For solid samples, ensure thorough homogenization to achieve a representative sample for each extraction. |
| Poor peak shape (tailing or fronting) | Matrix components are interacting with the analytical column or the analyte itself. | 1. Enhance Sample Cleanup: A cleaner extract will reduce the load of interfering substances on the column. 2. Adjust Mobile Phase pH: For anthocyanins like this compound, maintaining an acidic pH (e.g., using formic acid) in the mobile phase is crucial for good peak shape and stability. |
| Inaccurate quantification | Uncorrected matrix effects leading to either suppression or enhancement of the this compound signal. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed. 2. Utilize a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and ensure accurate quantification. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for anthocyanins (including compounds structurally similar to this compound) using different sample preparation methods in various matrices. This data should be used as a general guide, and it is recommended to determine the matrix effect for your specific matrix and analytical method.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Cyanidin-3-glucoside | Human Plasma | Protein Precipitation | 85 - 95 | 70 - 85 (Suppression) |
| Delphinidin-3-glucoside | Human Plasma | SPE (C18) | 90 - 105 | 95 - 110 (Slight Enhancement) |
| Malvidin-3-glucoside | Red Wine | Dilute and Shoot | >90 | 60 - 80 (Suppression) |
| This compound-3-glucoside | Grape Extract | SPE (Vinylbenzene-based) | ~100 | Not explicitly reported, but cleanup aims to minimize ME |
| Various Pesticides | Blueberries | QuEChERS | 70 - 120 | Analyte and matrix dependent |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Grape Extract
This protocol is adapted from a method for the determination of anthocyanins in grapes.
-
Cartridge Selection: Vinylbenzene-based SPE cartridges are recommended for good retention of glucosylated anthocyanins like this compound.
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of water.
-
-
Sample Loading:
-
Load up to 100 mL of the red grape extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water to remove sugars and other polar interferences.
-
-
Elution:
-
Elute the retained anthocyanins, including this compound, with 1.5 mL of acidified methanol (pH 2, adjusted with an appropriate acid like formic or hydrochloric acid).
-
-
Sample Preparation for LC-MS/MS:
-
The eluate can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for analysis.
-
General Protocol for QuEChERS for Berry Samples
This is a general protocol that can be adapted for the analysis of this compound in berries.
-
Sample Homogenization:
-
Homogenize 10-15 g of the berry sample.
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for anthocyanin stability).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
The supernatant can be filtered and directly injected or diluted with the initial mobile phase before analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Petunidin and Delphinidin
For Immediate Release
In the realm of nutritional science and drug development, the antioxidant potential of phytochemicals is a subject of intense investigation. Among these, anthocyanidins, the pigments responsible for the vibrant red, purple, and blue hues in many plants, are of particular interest. This guide provides a detailed comparison of the antioxidant activities of two prominent anthocyanidins: petunidin and delphinidin. The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Executive Summary
This compound and delphinidin are structurally similar anthocyanidins with potent antioxidant properties. While both compounds exhibit significant free radical scavenging capabilities, their efficacy varies depending on the assessment methodology. In direct chemical-based assays, such as DPPH and ABTS radical scavenging tests, delphinidin consistently demonstrates superior activity. Conversely, in cell-based assays, which better reflect physiological conditions, this compound has been shown to possess greater antioxidant potential. This discrepancy underscores the importance of utilizing a multifaceted approach when evaluating the bioactivity of antioxidant compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and delphinidin have been quantified using various in vitro assays. The data presented in the table below summarizes the key findings from multiple studies, highlighting the nuanced differences in their performance.
| Assay Type | Compound | Result | Observation | Reference |
| DPPH Radical Scavenging | Delphinidin | IC50: 3.74 µM | More potent scavenger | [1] |
| This compound | - | Less potent than Delphinidin | [2][3] | |
| ABTS Radical Scavenging | Delphinidin | - | Higher activity | [2][3] |
| This compound | - | Lower activity | [2][3] | |
| Superoxide Radical Scavenging | Delphinidin | - | Higher activity | [1] |
| This compound | - | Lower activity | [1] | |
| Cellular Antioxidant Activity (CAA) | This compound | Higher CAA value | More potent in a cellular context | [2][3] |
| Delphinidin | Lower CAA value | Less potent in a cellular context | [2][3] | |
| ORAC | Delphinidin | Higher ORAC value | Higher antioxidant capacity | [4] |
| This compound | Lower ORAC value | Lower antioxidant capacity | [4] |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency. CAA: Cellular Antioxidant Activity assay measures the antioxidant activity of a compound within a cell. ORAC: Oxygen Radical Absorbance Capacity assay measures the total antioxidant capacity of a substance.
Mechanism of Action: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound and delphinidin exert their antioxidant effects by modulating key cellular signaling pathways. A critical pathway influenced by both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound and delphinidin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Studies have shown that delphinidin can epigenetically activate the Nrf2-ARE pathway by promoting the demethylation of the Nrf2 promoter.[5][6] this compound has also been demonstrated to activate the Nrf2 pathway, potentially through the upstream modulation of protein kinase B (Akt).[7][8][9]
Experimental Protocols
Detailed methodologies for the key assays cited in this comparison are provided below. These protocols are based on established methods and can be adapted for specific research needs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compounds (this compound, delphinidin) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Record the decrease in absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until they reach confluence.
-
Loading with Probe: Wash the cells and incubate them with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound, delphinidin) or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: After incubation, wash the cells and add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time. The probe is oxidized to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species.
-
Calculation: The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The results are often expressed as CAA units, equivalent to micromoles of quercetin per mole of the test compound.
Conclusion
The comparative analysis of this compound and delphinidin reveals distinct profiles of antioxidant activity. Delphinidin exhibits superior free radical scavenging in chemical assays, likely due to its greater number of hydroxyl groups on the B-ring. However, this compound demonstrates enhanced efficacy in a cellular environment, suggesting that factors such as bioavailability, cellular uptake, and metabolic stability may play a more significant role in its overall antioxidant effect in biological systems.
For researchers and drug development professionals, these findings emphasize the necessity of employing a range of assays to comprehensively evaluate the antioxidant potential of natural compounds. The choice between this compound and delphinidin for further investigation may depend on the specific application, with delphinidin being a candidate for applications where direct chemical antioxidant activity is paramount, and this compound showing more promise for interventions within a biological context. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant activity and active sites of delphinidin and this compound measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antioxidant effects of this compound and lycopene in H9c2 cells submitted to hydrogen peroxide: Role of Akt/Nrf2 pathway [agris.fao.org]
A Comparative Guide to the Structure-Activity Relationship of Petunidin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the anthocyanidin petunidin and its glycosidic forms. The structure-activity relationship (SAR) is explored through available experimental data on their antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction to this compound and its Glycosides
This compound is a naturally occurring anthocyanidin, a type of flavonoid that imparts a dark red or purple color to many fruits and vegetables, including blueberries, blackcurrants, and grapes.[1] In nature, this compound is most commonly found in its glycosidic forms, where one or more sugar molecules are attached to the aglycone structure. The type and position of these sugar moieties significantly influence the molecule's stability, bioavailability, and biological activity. Understanding the structure-activity relationship of this compound and its glycosides is crucial for harnessing their therapeutic potential.
Comparative Biological Activities: A Quantitative Overview
The biological efficacy of this compound and its glycosides is intrinsically linked to their chemical structure. The number and arrangement of hydroxyl and methoxy groups on the B-ring, as well as the nature and location of glycosylation, dictate their antioxidant, anti-inflammatory, and anticancer potential.
Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is a key contributor to their overall health benefits. This activity is primarily attributed to their ability to scavenge free radicals. The general trend for antioxidant activity among common anthocyanidins is: delphinidin > this compound > malvidin ≈ cyanidin > peonidin > pelargonidin.[1]
Glycosylation generally tends to decrease the radical scavenging capacity compared to the aglycone form.[2] However, the effect of glycosylation can vary depending on the specific sugar moiety and the assay used. For instance, 3-O-glucosylation can sometimes increase the antioxidant activity of this compound.[3]
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| This compound | Superoxide Scavenging | - (Higher than Delphinidin) | [1] |
| This compound-3-O-glucoside | DPPH Radical Scavenging | 6.61 | [1] |
| This compound-3-O-glucoside | Superoxide Scavenging | 6.96 | [1] |
| This compound-3-O-glucoside | Nitric Oxide Scavenging | 34.17 | [1] |
| This compound-3-O-glucoside | Tyrosinase Inhibition | 10.3 ± 1.0 | [4] |
| Delphinidin | Superoxide Scavenging | - (Highest activity) | [1] |
| Cyanidin | Superoxide Scavenging | - (Lower than this compound) | [1] |
| Ascorbic Acid (Reference) | Superoxide Scavenging | 207.2 | [1] |
| Ascorbic Acid (Reference) | Nitric Oxide Scavenging | 1432 | [1] |
Table 1: Comparative Antioxidant and Enzyme Inhibitory Activities.
Anti-inflammatory Activity
This compound and its glycosides exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).
While extensive direct comparative quantitative data for this compound and its various glycosides is limited, studies on related anthocyanins suggest that the aglycone form can be more potent in inhibiting certain inflammatory markers. For instance, delphinidin and cyanidin have been shown to inhibit COX-2 expression, whereas pelargonidin, peonidin, and malvidin did not show this effect, suggesting the importance of the ortho-dihydroxyphenyl structure on the B-ring.[6]
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| Delphinidin | COX-2 Expression Inhibition | Potent Inhibition | RAW264 | [6] |
| Cyanidin | COX-2 Expression Inhibition | Potent Inhibition | RAW264 | [6] |
| This compound-3-O-glucoside | TNF-α induced permeability | No protective effect (0.25-1 µM) | Caco-2 | [7] |
| Delphinidin-3-O-glucoside | TNF-α induced permeability | Protective effect | Caco-2 | [7] |
| Cyanidin-3-O-glucoside | TNF-α induced permeability | Protective effect | Caco-2 | [7] |
Table 2: Comparative Anti-inflammatory Activities.
Anticancer Activity
The anticancer properties of this compound and its glycosides are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt pathway.
Direct comparative IC50 values for this compound and its different glycosides across various cancer cell lines are not extensively documented in the readily available literature. However, studies on individual compounds and related anthocyanins provide insights into their potential. For example, this compound-3-O-glucoside has been shown to have antiproliferative activity in glioblastoma cells.[5] Generally, aglycones are often considered to have stronger anticancer effects than their glycosides due to better cell permeability.[8]
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound-3-O-glucoside | DBTRG-05MG (Glioblastoma) | Antiproliferative | Not specified, but showed activity | [5] |
| Cyanidin | HT-29 (Colon Cancer) | Growth Inhibition | Potent Inhibitor | [8] |
| Cyanidin Glycosides | HT-29 (Colon Cancer) | Growth Inhibition | Less potent than aglycone | [8] |
| Peonidin-3-glucoside | HS578T (Breast Cancer) | MTT | Showed significant inhibition at 10 µM and 30 µM | [9][10] |
| Cyanidin-3-glucoside | HS578T (Breast Cancer) | MTT | Showed significant inhibition at 10 µM | [9][10] |
| Cyanidin-3-glucoside | MCF-7 (Breast Cancer) | MTT | 110 µg/ml (24h), 60 µg/ml (48h) | [9] |
Table 3: Comparative Anticancer Activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compounds, methanol (or other suitable solvent), and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
-
Data Analysis: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compounds, a suitable solvent (e.g., ethanol or phosphate buffer), and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with the solvent to obtain a specific absorbance at 734 nm.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
-
Data Analysis: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment.
-
Materials: Human hepatocellular carcinoma (HepG2) cells, cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA), a peroxyl radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), test compounds, and a fluorescent plate reader.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach.
-
Treat the cells with the test compounds and DCFH-DA.
-
After an incubation period, wash the cells and add the AAPH solution to induce oxidative stress.
-
Measure the fluorescence intensity over time. DCFH is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species.
-
The antioxidant capacity is determined by the ability of the compound to inhibit the fluorescence development.
-
-
Data Analysis: The CAA value is calculated based on the area under the fluorescence curve, and results are often expressed as quercetin equivalents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Materials: Cancer cell lines, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compounds, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[13][14]
-
Materials: Purified COX-2 enzyme, arachidonic acid (substrate), a detection agent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX), assay buffer, test compounds, and a plate reader.
-
Procedure:
-
In a 96-well plate, combine the COX-2 enzyme, assay buffer, and the detection agent.
-
Add various concentrations of the test compounds.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time.
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the amount of nitrite (a stable product of NO) in a solution as an indicator of NO production.[15][16]
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS) to induce NO production, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, and a microplate reader.
-
Procedure:
-
Culture macrophage cells and treat them with test compounds in the presence or absence of LPS.
-
After incubation, collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant.
-
Incubate at room temperature to allow for the development of a magenta color.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis: The nitrite concentration in the samples is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated.
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the amount of TNF-α, a pro-inflammatory cytokine, in a sample.[17][18]
-
Materials: ELISA plate pre-coated with anti-TNF-α antibody, cell culture supernatant or other biological samples, biotin-conjugated anti-TNF-α antibody, streptavidin-HRP, substrate solution (e.g., TMB), stop solution, wash buffer, and a microplate reader.
-
Procedure:
-
Add samples and standards to the wells of the coated plate and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution, leading to color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: The concentration of TNF-α in the samples is determined by comparing their absorbance to a standard curve.
Modulation of Signaling Pathways
This compound and its glycosides exert their biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate MAPK signaling, contributing to its anticancer effects.
Caption: this compound modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway by this compound can lead to apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro biological activities of this compound and its glycosides.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The available evidence strongly suggests that this compound and its glycosides are potent bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer properties. The structure-activity relationship is complex, with the aglycone, this compound, often exhibiting greater potency in in vitro assays compared to its glycosides. The number and position of hydroxyl and methoxy groups on the B-ring are critical determinants of activity. Glycosylation, while sometimes reducing activity, plays a crucial role in the stability and bioavailability of these compounds in vivo.
Further research is warranted to fully elucidate the comparative efficacy of different this compound glycosides and to translate the promising in vitro findings into in vivo models and potential clinical applications. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Cyanidin and Its Glycosides and Synergistic Effect with Acarbose against Intestinal α-Glucosidase and Pancreatic α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Luteolinidin and this compound 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. novamedline.com [novamedline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Comparative analysis of Petunidin content in different grape varieties.
For scientists and professionals in drug development and related fields, understanding the nuanced composition of natural compounds in various plant sources is critical. This guide provides a comparative analysis of petunidin content across different grape varieties, supported by experimental data and detailed methodologies. This compound, a type of anthocyanin, is a key contributor to the color of many red grapes and wines and is of significant interest for its potential health benefits.
Quantitative Data Summary
The concentration of this compound, primarily in the form of this compound-3-glucoside, varies considerably among grape cultivars. The following table summarizes the quantitative data on this compound content in several grape varieties, expressed in milligrams per 100 grams of fresh weight (mg/100g FW).
| Grape Variety | This compound-3-glucoside (mg/100g FW) | Reference |
| Flouxa | 65.9 | [1] |
| Vidal Black | 12.6 | [1] |
| Cabernet Sauvignon | Exhibited the highest level of this compound-3-O-(6-O-acetyl)-glucoside among the studied varieties. | [2] |
| Syrah | Contained lower levels of this compound-3-O-glucoside. | [2] |
| Marselan | Contained lower levels of this compound-3-O-glucoside. | [2] |
| Merlot | This compound-3-glucoside was not detected in the juice of this variety in one study. | [3] |
| Alicante | This compound-3-glucoside was not detected in the juice of this variety in one study. | [3] |
It is important to note that the this compound content can be influenced by various factors, including the stage of ripeness, environmental conditions, and viticultural practices.[1] While some studies have reported the absence of this compound-3-glucoside in the juice of certain varieties, this does not preclude its presence in the grape skins, which are the primary location of anthocyanins.[3][4]
Experimental Protocols
The quantification of this compound in grapes typically involves extraction followed by chromatographic analysis. The following protocols are based on methodologies described in the scientific literature.
Sample Preparation and Extraction
Grape skins are the primary source of anthocyanins.[4] A common procedure for extracting these compounds is as follows:
-
Ultrasound-Assisted Extraction: This technique utilizes ethanol/water as the extraction solvent. The process is rapid, typically requiring only about 6 minutes.[5] The concentration of ethanol is a critical parameter that needs to be controlled.[5]
-
Solid Phase Extraction (SPE): This method is used to clean up the extract and concentrate the anthocyanins. Vinylbenzene-based cartridges have shown excellent retention for glucosylated anthocyanidins.[5] The optimized method involves:
-
Conditioning the cartridge with methanol and water.
-
Loading the grape extract.
-
Washing with water.
-
Eluting the anthocyanins with acidified methanol (pH 2).[5]
-
-
Alternative Extraction: An alternative method involves macerating the grape skins in a methanol:formic acid:water (50:1.5:48.5 v/v) solution for an extended period (e.g., 7 days) at room temperature.[6]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying individual anthocyanins.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient of two solvents is commonly employed. For example:
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at 520 nm, the characteristic wavelength for anthocyanins.[3][4]
-
Quantification: Individual anthocyanins are identified by comparing their retention times with those of commercial standards.[1][3] Quantification is achieved by creating a calibration curve with a known standard, such as malvidin-3-glucoside chloride.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from grapes.
Figure 1. Workflow for this compound Analysis in Grapes.
Anthocyanin Biosynthesis Pathway
This compound is synthesized via the flavonoid pathway, a well-characterized metabolic route in plants.[7][8] This pathway involves a series of enzymatic reactions that produce various classes of flavonoids, including anthocyanins.
The biosynthesis of anthocyanins is controlled by several structural genes, starting from chalcone synthase (CHS) and culminating with UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).[9] The expression of these genes is regulated by transcription factors.[9] A simplified diagram of the pathway leading to this compound is presented below.
Figure 2. Simplified Anthocyanin Biosynthesis Pathway to this compound.
References
- 1. ctv-jve-journal.org [ctv-jve-journal.org]
- 2. Comparison of the anthocyanins composition of five wine-making grape cultivars cultivated in the Wujiaqu area of Xinjiang, China | OENO One [oeno-one.eu]
- 3. ijeab.com [ijeab.com]
- 4. Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions | OENO One [oeno-one.eu]
- 5. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Biosynthesis of anthocyanins and their regulation in colored grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Complexity of Modulating Anthocyanin Biosynthesis Pathway by Deficit Irrigation in Table Grapes [frontiersin.org]
A Comparative Guide to Validated UPLC-DAD and Alternative Methods for Petunidin Analysis in Plant Extracts
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds in complex plant matrices is paramount. Petunidin, an O-methylated anthocyanidin, is a vibrant plant pigment with significant antioxidant properties, making its precise measurement crucial for quality control, efficacy studies, and formulation development. This guide provides an objective comparison of a validated Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) method for this compound analysis against alternative analytical techniques, supported by experimental data and detailed protocols.
The primary methods for quantifying this compound and other anthocyanins in plant extracts include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[1] While traditional HPLC-DAD systems offer robust and reliable analysis, UPLC-DAD provides significant advantages in terms of speed, resolution, and sensitivity.[1] Alternative methods, such as spectrophotometric pH differential analysis, offer a simpler, more economical approach for determining total anthocyanin content but lack the specificity for individual compound quantification.[2][3]
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, including the need for individual anthocyanin profiling, desired sensitivity, and available instrumentation.[4] UPLC systems, with their ability to use smaller particle size columns, offer higher efficiency, leading to better resolution and shorter run times compared to conventional HPLC.[1]
| Method Validation Parameter | UPLC-DAD | HPLC-DAD | Spectrophotometric (pH Differential) |
| Linearity (r²) | >0.99[1] | >0.99[1] | Not Applicable (for total anthocyanins) |
| Accuracy (% Recovery) | 97.97 - 98.88%[5] | 89.9 - 123%[1][5] | Dependent on standard used |
| Precision (% RSD) - Intraday | < 2.6%[5] | < 6.2%[1][5] | Not Applicable |
| Precision (% RSD) - Interday | < 2.6%[5] | < 8.5%[1][5] | Not Applicable |
| Limit of Detection (LOD) | 23.92 ng/g[5] | 0.06 - 0.20 mg/kg[1] | Dependent on sample matrix |
| Limit of Quantification (LOQ) | 79.73 ng/g[5] | 0.20 - 0.60 mg/kg[5] | Dependent on sample matrix |
| Specificity | High (separates individual anthocyanins) | Moderate to High | Low (measures total anthocyanins) |
| Analysis Time | Short (e.g., 6-12 minutes)[5][6] | Longer (e.g., 30-60 minutes)[4] | Rapid |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and reliable results in this compound analysis.[1] The following sections outline representative protocols for sample preparation and chromatographic analysis.
Sample Preparation for Anthocyanin Extraction
The stability of anthocyanins like this compound is influenced by factors such as temperature, pH, and light.[7][8][9] Therefore, proper extraction procedures are critical.
-
Sample Homogenization : Freeze-dry the plant material to preserve the integrity of the compounds and then grind it into a fine powder.[1]
-
Extraction Solvent : Prepare an acidified solvent to ensure anthocyanin stability, typically methanol or ethanol with a small percentage of formic acid (e.g., 1-2% v/v) or hydrochloric acid (e.g., 0.1% v/v).[1]
-
Extraction Procedure :
-
Weigh approximately 0.5 g of the powdered plant sample into a centrifuge tube.[4]
-
Add 10 mL of the acidified extraction solvent.[1]
-
Sonicate the mixture for 10-15 minutes in an ultrasonic bath to facilitate cell lysis and compound release.[1]
-
Centrifuge the mixture at 4,000-10,000 x g for 10-20 minutes.[1]
-
Collect the supernatant. The extraction process can be repeated two more times to ensure complete recovery of anthocyanins.[1]
-
-
Concentration and Reconstitution :
-
Filtration : Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the UPLC or HPLC system to remove any particulate matter.[1]
UPLC-DAD Chromatographic Analysis
This protocol provides a general guideline for the quantification of this compound using a UPLC-DAD system.[1]
-
UPLC System : Waters ACQUITY UPLC system or equivalent.[6]
-
Column : ACE Super C18 (100 × 2.1 mm, 1.7 µm) or equivalent reversed-phase column.[6]
-
Mobile Phase :
-
Gradient Elution : A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the anthocyanins. An example gradient is as follows: 0 min, 5% B; 0-2 min, 5-9% B; 2-7 min, 9-12% B; 7-9 min, 12-25% B; 9-10 min, 25-80% B; 10-10.5 min, 80% B; 10.5-11 min, 80-5% B; and 11-12 min, 5% B.[6]
-
Flow Rate : 0.5 mL/min.[6]
-
Column Temperature : 30 °C.[6]
-
Injection Volume : 1 µL.[6]
-
Detection : Diode Array Detector (DAD) monitoring at 520 nm for anthocyanins.[10]
Visualizations
Experimental Workflow for UPLC-DAD Analysis
Caption: Workflow for this compound Analysis using UPLC-DAD.
Comparison of Analytical Methodologies
Caption: Comparison of this compound Analysis Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. studies-on-the-preparative-isolation-and-stability-of-seven-main-anthocyanins-from-yan-73-grape - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Petunidin Quantification: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of petunidin, a key anthocyanidin valued for its antioxidant properties and vibrant coloration in many plants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of common analytical techniques, supporting experimental data, and complete methodologies to assist in selecting the most appropriate method for their research needs.
This compound analysis is predominantly achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] While HPLC has long been a reliable and robust method, UPLC provides significant benefits in terms of speed, resolution, and sensitivity.[1] For the highest selectivity and sensitivity, especially for trace-level analysis in complex sample matrices, LC-MS is the ideal choice.[1] Spectrophotometric methods, like UV-Vis, are also employed for the quantification of total anthocyanins and can be a simpler, more economical alternative.[2][3]
Comparative Analysis of Analytical Methods
The following table summarizes the typical method validation parameters for the quantification of this compound and related anthocyanins using various techniques. This data is a synthesis from multiple studies to provide a representative overview.
| Validation Parameter | HPLC-DAD | UPLC-DAD/UV | UHPLC-MS/MS | UV-Vis Spectrophotometry (pH Differential Method) |
| Linearity (r²) | >0.99[1][4] | >0.99[1] | >0.99[1][5] | Highly correlated with HPLC (R > 0.925)[3] |
| Accuracy (% Recovery) | 89.9 - 123% | 99.2 ± 0.2%[1] | 95 - 105% (typical)[1] | N/A |
| Precision (% RSD) | ||||
| - Intraday | < 6.2%[6] | < 9.42%[1] | < 10%[1] | N/A |
| - Interday | < 8.5%[6] | < 9.42%[1] | < 10%[1] | N/A |
| Limit of Detection (LOD) | 0.06 - 0.20 mg/kg[6] | 0.07 - 0.65 mg/kg[1] | <2.3 ng/mL[5] | N/A |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg[6] | N/A | <8.1 ng/mL[5] | N/A |
Experimental Workflow for this compound Analysis
The general workflow for analyzing this compound in a sample, particularly from a plant matrix, involves sample preparation, chromatographic separation and detection, and data analysis.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation (Solid-Liquid Extraction)
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.[7]
-
Reagents :
-
Procedure :
-
Homogenize the solid sample (e.g., fruit peel, powdered plant material).[7]
-
Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.[7]
-
Add 10-15 mL of the acidified extraction solvent to the sample.[1][7]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[7] For enhanced extraction, sonicate the sample for 10-15 minutes.[1][7]
-
Centrifuge the mixture at 4000-10,000 x g for 10-20 minutes.[1][7]
-
Carefully collect the supernatant.[7]
-
Repeat the extraction process on the pellet with another portion of the acidified extraction solvent to ensure complete recovery, and combine the supernatants.[1][7]
-
The combined supernatant can be evaporated to dryness under a stream of nitrogen at a temperature below 40°C and then reconstituted in a suitable solvent.[1]
-
Filter the final extract through a 0.22 µm syringe filter before analysis.[1]
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method utilizes reversed-phase HPLC with DAD for the separation and quantification of this compound.[7]
-
Instrumentation :
-
Chromatographic Conditions :
-
Mobile Phase A : Water with 1% Formic Acid.[7]
-
Mobile Phase B : Acetonitrile.[7]
-
Gradient Elution : A gradient elution is typically necessary to achieve good separation of this compound from other compounds in the sample matrix.[7][10]
-
Detection Wavelength : 520 - 530 nm.[7][8][9] this compound has absorption maxima around 274 nm and 538 nm in an acidic mobile phase.[8][11]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.[12][13]
-
Instrumentation :
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
UV-Vis Spectrophotometry (pH Differential Method)
This method is a simple and rapid technique for determining the total monomeric anthocyanin content, which includes this compound.[3]
-
Principle : This method is based on the reversible structural transformation of anthocyanins as a function of pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption is proportional to the total anthocyanin concentration.[3]
-
Reagents :
-
Potassium chloride buffer, pH 1.0 (0.025 M)
-
Sodium acetate buffer, pH 4.5 (0.4 M)
-
-
Procedure :
-
Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
-
Let the solutions stand for 15-30 minutes.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (around 520 nm) and at 700 nm (to correct for haze).
-
Calculate the absorbance difference between the two pH values.
-
The total monomeric anthocyanin concentration is calculated using the molar extinction coefficient of a reference standard (e.g., cyanidin-3-glucoside).
-
This compound in Cellular Signaling
This compound, as a flavonoid, is known to be involved in various cellular signaling pathways, primarily due to its antioxidant and anti-inflammatory properties. One of the key pathways it can modulate is the Keap1-Nrf2 antioxidant response element (ARE) pathway.
Caption: this compound's role in the Nrf2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Development and validation of green chromatography for the determination of anthocyanins in haskap berry, mulberry and blackberry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, this compound, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of Petunidin and Malvidin
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, two anthocyanidins, Petunidin and Malvidin, have garnered significant attention within the scientific community. Both compounds, naturally occurring pigments in various fruits and vegetables, have demonstrated promising anti-inflammatory properties. This guide provides a comprehensive in vivo comparison of their effects, drawing upon available experimental data to offer an objective analysis for researchers, scientists, and drug development professionals.
Summary of In Vivo Anti-Inflammatory Effects
While direct head-to-head in vivo comparative studies between this compound and Malvidin are limited, an examination of individual studies utilizing similar inflammatory models, such as lipopolysaccharide (LPS)-induced inflammation, allows for an indirect comparison of their efficacy. The available data suggests that both compounds exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
| Compound | Animal Model | Inflammatory Stimulus | Dosage | Route of Administration | Key Findings | Reference |
| Malvidin | Mice | Lipopolysaccharide (LPS) | 5 mg/kg | Oral | Significantly reduced serum levels of TNF-α, IL-1β, and IL-6. | [1] |
| Malvidin | Mice | Lipopolysaccharide (LPS) | Not specified | Intraperitoneal | Attenuated lung tissue damage and reduced inflammatory cytokines in bronchoalveolar lavage fluid. | [2] |
| This compound | In vitro (retinal microglia) | Lipopolysaccharide (LPS) | 12.5, 25, 50 µM | - | Significantly attenuated the production of TNF-α and IL-1β. | [3] |
Note: The data for this compound is from an in vitro study, as directly comparable in vivo quantitative data is currently limited in the scientific literature.
Mechanistic Insights: Targeting Inflammatory Pathways
Both this compound and Malvidin appear to exert their anti-inflammatory effects through the modulation of critical inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a cascade of pro-inflammatory cytokines and enzymes.
Malvidin has been shown to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response.[4] It has also been demonstrated to modulate the JAK2/STAT3 signaling pathway, which is involved in immune responses and inflammation.[2]
This compound is also known to modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3] One in vitro study has specifically pointed to its ability to target the OGT/NF-κB/LCN2 axis in attenuating LPS-induced inflammation in retinal microglia.[3][4]
Caption: Simplified signaling cascade of LPS-induced inflammation via TLR4, highlighting the inhibitory actions of this compound and Malvidin on the NF-κB and MAPK pathways.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of these compounds, detailed methodologies for key in vivo experiments are provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is widely used to study systemic inflammation.
Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines induced by LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound or Malvidin
-
Vehicle (e.g., saline, PBS with a solubilizing agent)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle control
-
LPS control (LPS + vehicle)
-
Test group (LPS + this compound or Malvidin at desired doses)
-
-
Compound Administration: Administer this compound, Malvidin, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge (e.g., 1 hour).
-
LPS Challenge: Induce inflammation by administering LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Caption: Experimental workflow for assessing the in vivo anti-inflammatory effects of this compound and Malvidin using an LPS-induced inflammation model in mice.
Conclusion
The available evidence strongly suggests that both this compound and Malvidin possess significant in vivo anti-inflammatory properties. Malvidin has been more extensively studied in in vivo models, with quantitative data demonstrating its ability to reduce key pro-inflammatory cytokines. While in vivo data for this compound is less abundant, in vitro studies indicate a similar potential to curb inflammatory responses. Both compounds appear to act on central inflammatory signaling pathways, including NF-κB and MAPK.
Further direct comparative in vivo studies are warranted to definitively establish the relative potency of this compound and Malvidin. Such research would be invaluable for guiding the development of these natural compounds as potential therapeutic agents for inflammatory diseases. Researchers are encouraged to utilize standardized in vivo models, such as the LPS-induced inflammation and carrageenan-induced edema assays, to generate comparable datasets. This will enable a more robust evaluation of their therapeutic potential and pave the way for future clinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced retinal microglia inflammatory response in diabetic retinopathy by targeting OGT/NF-κB/LCN2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced retinal microglia inflammatory response in diabetic retinopathy by targeting OGT/NF-κB/LCN2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Petunidin's radical scavenging activity.
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent antioxidants for applications in research, functional foods, and pharmaceuticals, a detailed comparative analysis of the radical scavenging activity of petunidin against other common flavonoids is presented. This guide offers a quantitative comparison based on established in vitro assays, outlines the experimental methodologies for reproducibility, and visualizes a key signaling pathway involved in the cellular antioxidant response.
This compound, an anthocyanidin responsible for the rich purple and blue hues in many berries, grapes, and other plants, has demonstrated significant antioxidant potential. Its unique chemical structure, featuring multiple hydroxyl groups on its C-ring, contributes to its ability to neutralize harmful free radicals. This guide provides researchers, scientists, and drug development professionals with a concise yet comprehensive overview of this compound's efficacy in comparison to other well-known flavonoids.
Quantitative Comparison of Radical Scavenging Activity
The radical scavenging activity of flavonoids is commonly assessed using various assays, each with its own mechanism. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound and other selected flavonoids in the 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide radical scavenging, and nitric oxide scavenging assays. Lower IC50/EC50 values indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging (IC50/EC50, µM) | Superoxide Radical Scavenging (EC50, µM) | Nitric Oxide Scavenging (EC50, µM) |
| This compound | - | > Delphinidin[1] | - |
| This compound-3-O-glucoside | 6.61[2] | 6.96[2] | 34.17[2] |
| Delphinidin | 3.74[2] | Most Active[2] | - |
| Cyanidin | 4.85[2] | - | 15.58[2] |
| Malvidin | - | ≈ Cyanidin[2] | - |
| Peonidin | - | < Malvidin[2] | - |
| Pelargonidin | 5.25[2] | Least Active[2] | - |
| Ascorbic Acid (Standard) | 7.28[2] | 207.2[2] | 1432[2] |
Note: Data is compiled from various sources and should be interpreted with caution as experimental conditions may differ between studies. A direct comparison is most accurate when conducted within the same study.
The data indicates that this compound and its glucoside exhibit potent radical scavenging activity, often comparable to or exceeding that of other common anthocyanidins and the standard antioxidant, ascorbic acid, in certain assays. Notably, in superoxide radical scavenging, this compound is ranked as highly active, second only to delphinidin.[1] this compound's 3-O-glucoside also demonstrates strong DPPH and nitric oxide scavenging capabilities.[2] The antioxidant capacity of anthocyanidins is largely influenced by their structure, with the number and arrangement of hydroxyl groups on the B-ring playing a crucial role.[2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key radical scavenging assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound and other flavonoids) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample Preparation: The test compounds and a positive control are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The decrease in absorbance is recorded at a specific time point (e.g., after 6 minutes) after the initial mixing.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample and Standard Preparation: The test compounds and a standard (e.g., Trolox) are prepared in a range of concentrations.
-
Assay Procedure: In a microplate, the sample or standard is mixed with the fluorescent probe. The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence decay is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents.
Cellular Antioxidant Signaling Pathway
Flavonoids, including this compound, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A critical pathway in this cellular defense mechanism is the Keap1-Nrf2 signaling pathway.
Caption: Activation of the Keap1-Nrf2 antioxidant signaling pathway by flavonoids.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[4][5][6] In the presence of oxidative stress or certain phytochemicals like flavonoids, Keap1 is modified, leading to the release of Nrf2.[1][4][7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[5][6] This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), ultimately leading to enhanced cellular protection against oxidative damage.[4][6]
Conclusion
This compound demonstrates robust radical scavenging activity, positioning it as a compelling candidate for further investigation in the development of antioxidant-based therapeutic and nutraceutical strategies. Its efficacy, particularly in scavenging superoxide radicals, highlights its potential in mitigating oxidative stress-related pathologies. The data and protocols presented in this guide serve as a valuable resource for the scientific community to build upon in their research endeavors.
References
- 1. The involvement of p62-Keap1-Nrf2 antioxidative signaling pathway and JNK in the protection of natural flavonoid quercetin against hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. [PDF] Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases: A Review | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Petunidin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Petunidin and its derivatives. Adherence to these procedural steps is critical due to the potential hazards associated with this compound.
Immediate Safety and Hazard Information
This compound and its common forms, such as this compound-3-O-glucoside chloride and this compound-3-O-arabinoside chloride, are classified with several hazards.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use and to adhere to all local, regional, and national regulations.
Key Hazard Information Summary
| Parameter | Guideline | Source(s) |
| GHS Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1). | [1][2] |
| Primary Disposal Route | Must be disposed of as hazardous waste through a licensed waste disposal contractor or an institution's hazardous waste program.[2][3] | [2][3] |
| Drain Disposal | Should not be allowed to enter drains or watercourses.[3][4] Waste should not be disposed of untreated into the sewer.[5] | [3][4][5] |
| Trash Disposal | Not suitable for disposal in regular trash due to its hazardous characteristics.[4] | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1][2] | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] Use only in well-ventilated areas.[1][2] | [1][2] |
Procedural Steps for Proper Disposal
The following steps provide a clear workflow for the safe disposal of this compound waste in a laboratory setting. This process is designed to minimize risk to personnel and the environment.
-
Waste Identification and Classification :
-
Segregation of Waste :
-
Waste Collection and Container Management :
-
Use a designated, compatible, and leak-proof container for collecting this compound waste.[7] The original container may be used if it is in good condition.[8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7]
-
Keep the waste container securely capped at all times, except when adding waste.[3][7]
-
Do not overfill waste containers.[6]
-
-
Storage of Hazardous Waste :
-
Arranging for Final Disposal :
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Ensure Safety : Immediately alert personnel in the vicinity and ensure the area is well-ventilated. Don the appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Containment and Absorption : For small spills, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container and label it appropriately.[5]
-
Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials and contaminated items must be collected and disposed of as hazardous waste.[5]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult institutional guidelines for specific requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound-3-O-arabinoside chloride|28500-03-0|MSDS [dcchemicals.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Petunidin
Essential Safety and Handling Guide for Petunidin
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially in its solid, powdered form, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] While some forms of this compound are not classified as hazardous, others are categorized as causing skin and eye irritation, and may cause respiratory irritation.[2] Therefore, a cautious approach is always recommended.[3]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or safety goggles to protect the eyes from dust particles and splashes.[1]
-
Hand Protection: Use nitrile or latex gloves to prevent direct skin contact.[1]
-
Body Protection: A standard laboratory coat is required to protect skin and personal clothing from contamination.[1]
-
Respiratory Protection: For handling large quantities or when dust may be generated, a dust mask or respirator is advised to minimize the inhalation of fine particles.[1]
Quantitative Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound.[1] However, when handling the powdered form, it is prudent to observe the general workplace exposure limits for nuisance dust as a precautionary measure.[1]
| Parameter | Value |
| TWA (Inhalable dust) | 10 mg/m³ |
| TWA (Respirable dust) | 4 mg/m³ |
| STEL | No data available |
| Ceiling | No data available |
| TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Solid this compound
-
Preparation: Before handling the compound, ensure your workspace (e.g., chemical fume hood or a well-ventilated area) is clean and uncluttered.[1] Assemble all necessary equipment.
-
Don PPE: Put on the required personal protective equipment as detailed above.
-
Weighing: When weighing the powdered form, do so in a designated area with minimal air currents to prevent dust formation.[1] Use a spatula to transfer the powder.
-
Container Management: Keep the container tightly sealed when not in use to prevent moisture absorption and contamination.[2][4]
Solution Preparation Protocol
This compound chloride is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), but is sparingly soluble in aqueous buffers.[3]
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. The solubility is approximately 15 mg/ml in ethanol and DMSO, and 25 mg/ml in DMF.[3]
-
Dissolving (Organic): To make a stock solution, dissolve the this compound (chloride) solid in the chosen organic solvent, which should be purged with an inert gas.[3]
-
Dissolving (Aqueous): For maximum solubility in aqueous buffers, first dissolve this compound in DMF.[3] Then, dilute this solution with the aqueous buffer of choice to the desired concentration. A 1:9 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/ml.[3]
-
Storage: Aqueous solutions of this compound are not recommended to be stored for more than one day.[3] For long-term stability, store the solid compound at -20°C.[3]
Caption: Logical workflow for the safe handling of this compound.
Disposal and Spill Management Plan
While this compound is not always classified as a hazardous substance, proper disposal and spill cleanup are essential to maintain laboratory and environmental safety.[1][5]
Spill Cleanup Protocol
-
Ensure Safety: Immediately alert personnel in the area and ensure the space is well-ventilated.[5]
-
PPE: Don the appropriate PPE, including safety goggles, gloves, and a lab coat before addressing the spill.[5]
-
Containment: For large spills, contain the spillage.[5]
-
Absorption: Cover the spill with an inert, dry material such as sand, earth, or vermiculite, working from the outside in.[5]
-
Collection: Once fully absorbed, carefully scoop the material into a designated and clearly labeled waste container.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5] Dispose of all cleaning materials as chemical waste.
Disposal Plan
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[1]
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of as non-hazardous waste.[1] However, always consult your institution's specific guidelines.
-
Liquid Waste: this compound solutions should not be poured down the drain or allowed to enter watercourses.[5] Dispose of surplus and non-recyclable solutions through a licensed waste disposal contractor.[5]
-
Contaminated Materials: Any materials used for spill cleanup, as well as contaminated gloves and weighing papers, should be placed in a sealed container and disposed of as chemical waste according to institutional protocols.
-
Container Disposal: Empty containers may retain product residue and should be handled with care.[5] Dispose of them in accordance with your institution's guidelines for chemical waste packaging.[5]
Caption: this compound as a FAK inhibitor in the PDGF-BB signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
